Spectabiline (Senecio)
Description
The exact mass of the compound Spectabiline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spectabiline (Senecio) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spectabiline (Senecio) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
520-55-8 |
|---|---|
Molecular Formula |
C18H25NO7 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(1R,4R,5R,6R,16R)-6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl] acetate |
InChI |
InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3/t10-,13+,14+,17-,18+/m0/s1 |
InChI Key |
ZVBPCOQJPAOXMI-HWJAIVRSSA-N |
SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)OC(=O)C)(C)O |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Biosynthetic Pathway of Spectabiline in Senecio Species: A Technical Guide
Topic: Biosynthetic pathway of spectabiline in Senecio species Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The pyrrolizidine alkaloids (PAs) represent a vast class of secondary metabolites known for their potent hepatotoxicity and tumorigenicity, primarily driven by the metabolic activation of their 1,2-unsaturated necine base.[2] Spectabiline is a macrocyclic PA, specifically the 3'-acetyl ester of monocrotaline . While chemically distinct as an 11-membered macrocycle (often associated with Crotalaria species), its biosynthetic machinery shares the conserved "necine base" engine found in the genus Senecio.
This guide deconstructs the biosynthetic pathway of spectabiline, bridging the well-characterized Senecio enzymatic systems (homospermidine synthase) with the specific acyl-modifications required to generate the spectabiline structure. It is designed for researchers investigating PA metabolic engineering, chemotaxonomy, or toxicology.
Structural Deconstruction & Precursor Origins
To understand the biosynthesis, we must first deconstruct the target molecule. Spectabiline consists of three distinct biosynthetic modules:
| Module | Chemical Component | Biosynthetic Origin | Key Enzyme Class |
| The Base (Necine) | Retronecine | L-Arginine / L-Ornithine (via Putrescine) | Homospermidine synthase (HSS) |
| The Acid (Necic) | Monocrotalic Acid | L-Isoleucine & L-Valine (Branched-chain amino acids) | Threonine deaminase / AHAS |
| The Decoration | Acetyl group | Acetyl-CoA | BAHD Acyltransferase |
Structural Insight: Unlike the 12-membered macrocycles typical of Senecio (e.g., senecionine), spectabiline forms an 11-membered macrocyclic diester . This implies a specific stereochemical constraint during the esterification of the necic acid to the necine base.
Phase I: The Necine Base Assembly (The Senecio Engine)
The formation of the necine base retronecine is the conserved core of PA biosynthesis in Senecio.[3] This pathway is strictly regulated and localized, often occurring in the roots before translocation to the shoot.
The Gateway Step: Homospermidine Synthesis
The committed step in PA biosynthesis is the formation of homospermidine .[4][5] In Senecio, this is catalyzed by Homospermidine Synthase (HSS) .[4][5][6]
-
Mechanism: HSS catalyzes the NAD+-dependent transfer of an aminobutyl moiety from spermidine to putrescine.[4][5]
-
Evolutionary Context: HSS in Senecio evolved via gene duplication from deoxyhypusine synthase (DHS) , an essential enzyme in primary metabolism (eIF5A activation).[5][6][7]
-
Reaction:
[4][7]
Cyclization to Retronecine
Following homospermidine formation, the pathway undergoes a series of oxidations and cyclizations:
-
Oxidative Deamination: Copper-dependent diamine oxidases (Cu-DAOs) convert homospermidine into an aldehyde intermediate.
-
Cyclization: Spontaneous Mannich-type reaction forms the pyrrolizidine ring (trachelanthamidine/isoretronecanol).
-
Hydroxylation & Desaturation: Cytochrome P450 monooxygenases introduce the double bond at C1-C2 and the hydroxyl group at C7, yielding retronecine .
Phase II: The Necic Acid Synthesis
The "fuel" for the macrocycle is the necic acid. For spectabiline, the necic component is monocrotalic acid .
-
Precursors: The carbon skeleton is derived from L-isoleucine and L-valine .
-
Pathway:
-
Transamination: L-Isoleucine is converted to 2-keto-3-methylvalerate.
-
Condensation: This intermediate undergoes an aldol-type condensation with a C2 or C3 unit (often pyruvate or threonine-derived).
-
Rearrangement: A series of reductions and methyl migrations yield the specific branched-chain dicarboxylic acid (monocrotalic acid).
-
Critical Distinction: Senecio species typically produce senecic acid (C10). Monocrotalic acid (C8) requires a variation in the condensation step, utilizing different branched-chain precursors.
Phase III: Assembly & Decoration (Esterification)
The final assembly involves the coupling of the base and acid, followed by the spectabiline-specific acetylation.
Macrocyclization (BAHD Acyltransferases)
The coupling is catalyzed by BAHD acyltransferases . This is a two-step process:
-
First Esterification: Attachment of the necic acid to the C9-hydroxyl of retronecine (forming a monoester).
-
Second Esterification (Ring Closure): Attachment to the C7-hydroxyl, closing the macrocyclic ring.
The Spectabiline Motif (Acetylation)
The defining feature of spectabiline is the acetylation at the 3'-position of the monocrotalic acid moiety.
-
Enzyme: Acetyl-CoA:PA acetyltransferase (putative).
-
Substrate: Monocrotaline (or immediate precursor).
-
Product: Spectabiline (3'-acetylmonocrotaline).
Pathway Visualization
The following diagram illustrates the convergence of the polyamine and amino acid pathways leading to spectabiline.
Figure 1: Convergent biosynthetic pathway of Spectabiline, highlighting the recruitment of primary metabolites (Polyamines and BCAAs).
Experimental Protocols
Protocol: Homospermidine Synthase (HSS) Activity Assay
This assay validates the presence of the core PA-producing machinery in Senecio tissue.[8]
Reagents:
-
[1,4-14C]Putrescine (Specific activity ~2 GBq/mmol)
-
Spermidine (10 mM)
-
NAD+ (10 mM)
-
TRIS-HCl buffer (pH 9.0)
Workflow:
-
Extraction: Homogenize 1g of Senecio root tissue in 5 mL TRIS-HCl buffer containing 2 mM DTT. Centrifuge at 15,000 x g for 20 min at 4°C.
-
Incubation: Mix 100 µL supernatant with 10 µL NAD+, 10 µL Spermidine, and 2 µL [14C]Putrescine. Incubate at 30°C for 60 minutes.
-
Termination: Stop reaction with 100 µL 1M NaOH saturated with K2CO3.
-
Derivatization: Add dansyl chloride (5 mg/mL in acetone) and incubate at 60°C for 30 min (dark).
-
Analysis: Extract dansylated polyamines with toluene. Separate via TLC (Silica gel 60) using Cyclohexane:Ethyl Acetate (2:3).
-
Quantification: Scan TLC plate using a radio-scanner. Homospermidine Rf ≈ 0.6 (distinct from putrescine/spermidine).
Protocol: LC-MS/MS Identification of Spectabiline
Extraction:
-
Lyophilize and grind plant material (100 mg).
-
Extract with 0.05 M H2SO4 (5 mL) for 30 min.
-
Centrifuge and reduce supernatant with Zinc dust (to convert N-oxides to free bases for easier detection, optional but recommended).
-
Basify to pH 10 with NH4OH.
-
Liquid-Liquid extraction with Dichloromethane (DCM). Evaporate DCM and reconstitute in MeOH.
Mass Spectrometry Parameters:
-
Ionization: ESI Positive Mode.
-
Precursor Ion: Spectabiline [M+H]+ = m/z 368.2 (Verify exact mass based on specific hydration).
-
Key Fragments:
-
m/z 120 and 138 (Retronecine backbone characteristic fragments).[9]
-
Loss of Acetyl group (-42 Da).
-
References
-
Hartmann, T., & Ober, D. (2000).[4] Biosynthesis and metabolism of pyrrolizidine alkaloids. Topics in Current Chemistry, 209, 207–243. Link
-
Ober, D., & Hartmann, T. (1999).[4] Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase.[5][6][7] Proceedings of the National Academy of Sciences, 96(26), 14777–14782. Link
-
Reimann, A., Nurhayati, N., Backenköhler, A., & Ober, D. (2004). Repeated evolution of the pyrrolizidine alkaloid-mediated defense system in separate angiosperm lineages. The Plant Cell, 16(10), 2772–2784. Link
-
Joosten, L., & van Veen, J. A. (2011). Defensive properties of pyrrolizidine alkaloids against microorganisms. Phytochemistry Reviews, 10, 127–136. Link
-
Röder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50(2), 83-98. Link
Sources
- 1. journals.co.za [journals.co.za]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cell-specific expression of homospermidine synthase, the entry enzyme of the pyrrolizidine alkaloid pathway in Senecio vernalis, in comparison with its ancestor, deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological properties of spectabiline pyrrolizidine alkaloid
An In-Depth Technical Guide to the Pharmacological Properties of Spectabiline
Executive Summary
Spectabiline is a macrocyclic pyrrolizidine alkaloid (PA) predominantly found in species of the Crotalaria genus, most notably Crotalaria spectabilis. Like many PAs, its pharmacological profile is dominated by significant toxicity, primarily hepatotoxicity, which has largely overshadowed investigations into potential therapeutic applications. This guide provides a comprehensive technical overview of spectabiline, grounding its properties within the broader context of pyrrolizidine alkaloids. We will dissect its chemical nature, metabolic activation, mechanisms of toxicity, and contrast these with the limited yet insightful data on its other biological activities. This document is intended for researchers and drug development professionals, offering a Senior Application Scientist's perspective on the causality behind its biological effects and the experimental methodologies required for its study.
Introduction: The Dual Nature of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites synthesized by thousands of plant species as a defense mechanism against herbivores.[1][2] Structurally, they are esters formed by a necine base (a derivative of pyrrolizidine) and one or more necic acids.[3][4] This structural diversity leads to a wide spectrum of biological activities. While PAs are infamous for their potential to cause severe liver damage in humans and livestock, this same bioactivity makes them a subject of pharmacological interest.[3][5]
Spectabiline is a notable PA found in plants like Crotalaria spectabilis.[1] Its investigation is a classic case study in toxicology, where understanding the mechanism of harm is paramount. The core challenge, and the focus of this guide, is to reconcile its potent toxicity with any potential, however nascent, for therapeutic exploration.
| Property | Data | Source |
| Chemical Name | Spectabiline | PubChem |
| Molecular Formula | C₁₈H₂₅NO₅ | PubChem |
| Molecular Weight | 335.39 g/mol | PubChem |
| Class | Pyrrolizidine Alkaloid (PA) | [1][3] |
| Natural Source | Crotalaria spectabilis, other Crotalaria spp. | [1][6][7] |
| Primary Characteristic | Hepatotoxic, Carcinogenic | [1][2] |
Table 1: Chemical and Physical Properties of Spectabiline.
Metabolic Activation: The Genesis of Bioactivity and Toxicity
The pharmacological and toxicological effects of spectabiline are not inherent to the parent molecule. Instead, they are almost entirely dependent on its metabolic activation within the liver. This is a critical concept for any researcher in this field; the choice of experimental model (e.g., in vitro systems with or without metabolic enzymes) will fundamentally determine the outcome.
Causality of Experimental Choice: To study the direct effects of activated spectabiline, in vitro assays must include a source of cytochrome P450 enzymes, typically as liver microsome fractions (S9 fractions). Assays without these components will likely show little to no activity, as they are evaluating the inert parent compound.
The metabolic process follows a key pathway:
-
Hepatic Oxidation: Spectabiline is transported to the liver, where cytochrome P450 monooxygenases (CYPs) oxidize the necine base. This reaction creates a double bond in the pyrrolizidine ring, converting the stable tertiary alkaloid into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).[2]
-
Electrophilic Attack: These pyrrolic metabolites are potent electrophiles. Their reactivity drives them to form covalent bonds (adducts) with cellular nucleophiles, such as DNA and proteins. This alkylating action is the root cause of their biological effects.[2]
-
Detoxification: A competing pathway exists where the parent alkaloid is hydrolyzed by esterases into its non-toxic necine base and necic acid components, which are then excreted.[1] The balance between metabolic activation and detoxification determines the ultimate toxic potential in an organism.
Primary Pharmacological Property: Hepatotoxicity
The most extensively documented pharmacological property of spectabiline is its hepatotoxicity.[1] This is not merely a side effect but a primary, mechanism-driven outcome of its metabolic activation.
Mechanism of Hepatotoxicity
-
Formation of Adducts: As described, reactive pyrrolic metabolites bind to cellular macromolecules. DNA adducts lead to mutations and genotoxicity, while protein adducts disrupt essential cellular functions.[2]
-
Cellular Damage and Apoptosis: The widespread damage caused by adduct formation triggers cellular stress pathways, leading to apoptosis (programmed cell death) and necrosis in hepatocytes.
-
Sinusoidal Obstruction Syndrome (SOS): A hallmark of PA poisoning is Hepatic Sinusoidal Obstruction Syndrome (HSOS), formerly known as veno-occlusive disease.[3] The damage to sinusoidal endothelial cells in the liver leads to their sloughing, which obstructs blood flow and causes severe liver injury.
The clinical presentation of drug-induced liver injury (DILI) from PAs is typically hepatocellular, characterized by significant elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8] In severe cases, this progresses to jaundice, ascites, and fulminant hepatic failure.[9]
| Toxin | Primary Toxic Effect | Mechanism | Relative Potency | Source |
| Spectabiline | Hepatotoxicity, Carcinogenicity | Metabolic activation to pyrrolic alkylators | Potent | [1] |
| Monocrotaline | Hepatotoxicity, Pulmonary Hypertension | Metabolic activation to pyrrolic alkylators | More potent | [1][2] |
| Retronecine | Hepatotoxicity | Metabolic activation to pyrrolic alkylators | High | [2] |
Table 2: Summary of the Toxicological Profile of Spectabiline and Related PAs. Species with monocrotaline alone are reported to be more toxic than those with only spectabiline.[1]
Other Potential Pharmacological Activities
While toxicity dominates its profile, the inherent bioactivity of spectabiline and related compounds suggests other potential, albeit underexplored, pharmacological roles.
Nematicidal Activity
The source plant, Crotalaria spectabilis, is widely used as a cover crop to control plant-parasitic nematodes.[6][7] This potent activity is attributed to its high concentration of PAs, including spectabiline and monocrotaline. The likely mechanism is the same metabolic activation pathway, leading to cytotoxicity in the nematodes that consume the plant material. This represents a clear, field-proven pharmacological application, albeit in an agricultural context.
Anticancer and Cytotoxic Potential
The mechanism of PA toxicity—DNA alkylation and induction of apoptosis—is conceptually similar to that of some classic alkylating chemotherapeutic agents. This has led to speculation about the potential anticancer properties of PAs. However, the lack of selectivity between cancerous and healthy cells, particularly hepatocytes, is a major barrier.
Some studies on other PAs have shown cytotoxic effects against various cancer cell lines. For example, an ethanol extract of Heliotropium digynum, containing various PAs, inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophages, with IC50 values for some PAs ranging from 7.9 to 105.1 μM.[3] While this points to anti-inflammatory potential within the broader class, specific data for spectabiline remains scarce. The primary challenge is achieving a therapeutic window where cancer cells are killed at concentrations that do not cause lethal liver damage.
Anti-inflammatory Properties
There is limited direct evidence for the anti-inflammatory activity of isolated spectabiline. While some studies on plant extracts containing PAs have reported anti-inflammatory effects, these are often confounded by the presence of other bioactive molecules like flavonoids and terpenoids.[3][10] As mentioned, certain PAs have been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (·NO).[3] This suggests a potential mechanism, but it requires rigorous investigation with the purified compound to separate it from the overwhelming cytotoxic effects.
Experimental Protocols and Methodologies
To ensure scientific integrity, protocols for investigating spectabiline must be robust and self-validating.
Protocol: Isolation and Quantification of Spectabiline
Objective: To extract, identify, and quantify spectabiline from Crotalaria spectabilis seeds.
Causality: This HPLC-MS/MS method is chosen for its high sensitivity and specificity, allowing for the accurate quantification of spectabiline even in complex plant matrices and distinguishing it from other related PAs.[6][7]
Methodology:
-
Sample Preparation: Grind 1.0 g of dried C. spectabilis seeds to a fine powder.
-
Extraction: Perform a solid-liquid extraction with 20 mL of methanol/water (80:20 v/v) in an ultrasonic bath for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice.
-
Purification: Combine the supernatants and evaporate the solvent under reduced pressure. Re-dissolve the residue in 5 mL of 0.1 M HCl. Wash with dichloromethane to remove non-polar compounds. Adjust the aqueous phase to pH 9-10 with ammonium hydroxide and extract the alkaloids with three portions of 10 mL chloroform.
-
Analysis (HPLC-MS/MS):
-
Evaporate the chloroform extract to dryness and reconstitute in 1 mL of mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.
-
Monitor for the specific parent-to-daughter ion transition for spectabiline for quantification, using a certified reference standard to build a calibration curve.
-
Protocol: In Vitro Hepatotoxicity Assay
Objective: To determine the IC50 value of spectabiline on a human hepatocarcinoma cell line (HepG2) in the presence of metabolic activation.
Causality: The HepG2 cell line is a standard model for liver toxicity studies. The inclusion of a rat liver S9 fraction is essential to metabolically activate the spectabiline, mimicking the in vivo situation and ensuring the observed toxicity is relevant.
Methodology:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Preparation of Treatment: Prepare a stock solution of spectabiline in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a parallel set of dilutions containing a metabolically competent rat liver S9 fraction and an NADPH-generating system.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared spectabiline solutions (with and without S9 fraction). Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
Viability Assay (SRB Assay):
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% Sulforhodamine B (SRB) solution.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
-
Data Analysis: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The pharmacological profile of spectabiline is a compelling example of the fine line between toxin and therapeutic. Currently, its potent, mechanism-based hepatotoxicity and carcinogenicity make it unsuitable for any direct clinical application.[1][2] The primary value of spectabiline to researchers lies in its use as a model compound for studying the mechanisms of PA-induced liver injury.
Future research should focus on two key areas:
-
Mechanism-Based Detoxification Strategies: A deeper understanding of the balance between CYP-mediated activation and esterase-driven detoxification could inform strategies to mitigate PA poisoning in livestock and humans exposed through contaminated food sources.
-
Structure-Activity Relationship (SAR) Studies: The alkylating pyrrolic core is responsible for both toxicity and bioactivity. Synthetic chemists could explore creating analogues of spectabiline where the necic acid ester is modified to reduce hepatotoxicity while potentially retaining or enhancing other activities, such as its nematicidal or theoretical anticancer properties. This would be a challenging but potentially rewarding endeavor in drug discovery.
Ultimately, spectabiline serves as an authoritative reminder that bioactivity is a double-edged sword, and mastering its control is the foundational challenge of pharmacology and toxicology.
References
-
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link][3][4][5]
-
Wojciechowska, I., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Molecules, 28(23), 7919. [Link]
-
Barcelos, R. C. S., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. ResearchGate. [Link]
-
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PubMed. [Link]
-
Wikipedia contributors. (2023). Pyrrolizidine alkaloid. Wikipedia. [Link]
-
da Silva, V. B., et al. (2020). Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC‐MS/MS dereplication and monocrotaline quantification of seed and leaf extracts. ResearchGate. [Link]
-
da Silva, V. B., et al. (2020). Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and monocrotaline quantification of seed and leaf extracts. PubMed. [Link]
-
Manivannan, E., & Kothai, R. (2019). Anti-inflammatory activity of bougainvillea spectabilis linn. ResearchGate. [Link]
-
Weaver, R. J., et al. (2020). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. American Association for the Study of Liver Diseases. [Link]
-
Basit, H., & Siddiqui, F. (2025). Drug-Induced Hepatotoxicity. Medscape. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and monocrotaline quantification of seed and leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs | AASLD [aasld.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
Spectabiline (O-Acetylmonocrotaline): Physicochemical Profiling, Toxicokinetics, and Analytical Workflows
Nomenclature and Structural Disambiguation
In phytochemistry and drug development, rigorous nomenclature is critical to avoid catastrophic experimental errors. The trivial name "spectabiline" refers to two entirely distinct molecular entities depending on the botanical source: a dihydrofuroquinol-4-one alkaloid isolated from Ravenia spectabilis[1], and a 1,2-unsaturated pyrrolizidine alkaloid (PA) isolated from Crotalaria spectabilis[2]. Because of the profound toxicological implications of PAs in hepatotoxicity modeling and agricultural safety, this technical guide exclusively profiles the latter: Spectabiline as an O-acetyl derivative of monocrotaline[2].
Physicochemical Properties
Spectabiline is a macrocyclic diester PA. Structurally, it consists of a necine base (retronecine) esterified with an acetylated necic acid (acetylmonocrotalic acid)[2]. The presence of the 1,2-double bond in the pyrrolizidine ring is the definitive structural prerequisite for its severe toxicity[3]. The acetylation of the monocrotaline backbone slightly increases its lipophilicity, altering its absorption kinetics compared to its parent compound[2].
Table 1: Key Physicochemical Parameters of Spectabiline[4]
| Parameter | Value | Scientific Implication |
| Molecular Formula | C18H25NO7 | Defines the macrocyclic diester structure with an acetyl group. |
| Molecular Weight | 367.4 g/mol | Falls within the optimal range for rapid gastrointestinal absorption. |
| Exact Mass | 367.1631 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |
| XLogP3 | -0.2 | Indicates slight hydrophilicity, favoring aqueous systemic distribution while retaining membrane permeability. |
| Topological Polar Surface Area | 102 Ų | Suggests moderate blood-brain barrier permeability; primarily targets hepatic tissue. |
Toxicokinetics and CYP450-Mediated Bioactivation
Spectabiline itself is chemically unreactive and does not directly cause cellular damage[3]. Its severe hepatotoxicity—manifesting clinically as hepatic sinusoidal obstruction syndrome (veno-occlusive disease)—is entirely dependent on hepatic bioactivation[3].
When absorbed, spectabiline undergoes oxidation mediated by Cytochrome P450 enzymes in the liver[3]. This dehydrogenation converts the relatively stable retronecine base into a highly reactive, electrophilic dehydropyrrolizidine (DHP) pyrrole[3]. The DHP pyrrole acts as a potent bifunctional alkylating agent, rapidly cross-linking with nucleophilic sites on cellular proteins and DNA, leading to irreversible cellular necrosis, genotoxicity, and carcinogenesis[3].
CYP450-mediated bioactivation of Spectabiline into hepatotoxic DHP pyrrole adducts.
Experimental Protocol: Extraction and LC-MS/MS Quantification
To accurately quantify spectabiline in botanical or biological matrices, researchers must employ a self-validating extraction protocol that isolates the free base while removing complex organic interferences, followed by highly specific LC-MS/MS analysis[5].
Phase 1: Acid-Base Partitioning & Cation Exchange
Causality Check: PAs are basic alkaloids (pKa ~ 6-7). Extracting them in a dilute acidic solution protonates the tertiary amine, rendering the alkaloid highly water-soluble as a salt. This phase change allows for the efficient removal of lipophilic plant matrices (e.g., chlorophyll, waxes) before transitioning the molecule back to a free base for MS analysis[6].
-
Milling and Defatting: Pulverize the Crotalaria sample to a fine powder (<1 mm). Extract 1.0 g of the powder with 10 mL of hexane to remove non-polar lipids. Discard the hexane fraction.
-
Acidic Extraction: Add 15 mL of 0.05 M sulfuric acid (H₂SO₄) to the defatted matrix[6]. Sonicate for 30 minutes at room temperature. The acidic environment ensures complete protonation of spectabiline.
-
Centrifugation: Centrifuge at 4000 × g for 15 minutes. Collect the aqueous supernatant containing the protonated alkaloid salts.
-
Strong Cation Exchange (SCX) SPE: Condition an SCX Solid Phase Extraction cartridge with methanol, followed by water[6]. Load the acidic supernatant. Mechanism: The negatively charged sulfonate groups on the SCX resin strongly bind the positively charged, protonated spectabiline[6].
-
Washing and Elution: Wash the cartridge with water and pure methanol to remove neutral and acidic interferences[6]. Elute the spectabiline using 5 mL of ammoniated methanol (10% NH₄OH in methanol)[6]. The ammonia deprotonates the alkaloid, breaking the ionic interaction and releasing the free base.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid in water)[6].
Phase 2: LC-MS/MS Analysis
Causality Check: Electrospray Ionization in positive mode (ESI+) is ideal because the basic nitrogen of spectabiline readily accepts a proton, forming a stable [M+H]+ precursor ion[5].
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier promotes continuous ionization.
-
Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[5].
-
MRM Transitions: Target the precursor ion [M+H]+ at m/z 368[5]. Monitor the diagnostic product ions generated by the collision-induced cleavage of the ester bonds (typically yielding the retronecine core fragments).
-
Validation: Run a matrix-matched calibration curve using a certified spectabiline standard to correct for ion suppression effects.
References
1.[2] THE ALKALOIDS OF CROTALARIA SPECTABILIS ROTH. - ConnectSci. 2.[1] Secondary metabolites from the stem of Ravenia spectabilis Lindl - PMC. 3.[4] Spectabiline (Senecio) | C18H25NO7 | CID 259727 - PubChem - NIH. 4.[5] Analysis of pyrrolizidine alkaloid from Crotalaria retusa L - Der Pharma Chemica. 5.[6] Dehydropyrrolizidine Alkaloids, Including Monoesters with an Unusual Esterifying Acid, from Cultivated Crotalaria juncea - USDA. 6.[3] Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC.
Sources
- 1. Secondary metabolites from the stem of Ravenia spectabilis Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. nrcs.usda.gov [nrcs.usda.gov]
Spectabiline vs. Spectabiline N-oxide: Structural, Metabolic, and Analytical Differentiation
Executive Summary
Spectabiline (13-O-acetylmonocrotaline) and its N-oxide derivative represent two distinct chemical states of the same pyrrolizidine alkaloid (PA) skeleton. While they share the same macrocyclic diester core, the oxidation state of the bridgehead nitrogen dictates their solubility, metabolic fate, and toxicological potency.
For researchers in drug development and toxicology, the critical distinction lies in bioactivation potential . Spectabiline (free base) is a direct substrate for hepatic cytochrome P450 enzymes, leading to hepatotoxic pyrrolic metabolites. Spectabiline N-oxide, conversely, is a hydrophilic "pro-toxin" that requires retro-reduction in the gastrointestinal tract to regain toxicity. This guide details the structural, physicochemical, and analytical methodologies required to differentiate and quantify these congeners.
Chemical Architecture & Properties[1]
The fundamental difference between the two species is the coordination environment of the nitrogen atom at position 4 of the pyrrolizidine ring.
Structural Comparison Table
| Feature | Spectabiline (Free Base) | Spectabiline N-oxide |
| CAS Number | 520-55-8 | Not widely indexed (Derivative of 520-55-8) |
| Molecular Formula | C₁₈H₂₅NO₇ | C₁₈H₂₅NO₈ |
| Molecular Weight | 367.40 g/mol | 383.40 g/mol |
| Nitrogen Geometry | Pyramidal (sp³) : Lone pair available. | Tetrahedral (sp³) : Coordinate covalent bond (N→O). |
| Basicity (pKa) | ~9.2 (Basic) : Protonates easily. | ~4.5 (Weakly Basic) : Acts as a zwitterion/salt. |
| Lipophilicity (LogP) | High : Soluble in CHCl₃, DCM. | Low : Soluble in H₂O, MeOH. |
| Volatility | Volatile (GC-amenable). | Non-volatile (Decomposes thermally). |
The "N-Oxide Effect"
In Spectabiline, the nitrogen atom possesses a lone pair of electrons, conferring basicity and nucleophilicity. In the N-oxide, this lone pair forms a dative bond with oxygen. This creates a large dipole moment (
Analytical Differentiation
Distinguishing these forms requires specific detection strategies, as standard gas chromatography (GC) can lead to false positives due to thermal reduction of the N-oxide.
Mass Spectrometry (MS/MS)
-
Spectabiline (Free Base):
-
Precursor:
-
Fragmentation: Typical ester cleavage; loss of acetyl group.
-
-
Spectabiline N-oxide:
-
Precursor:
-
Diagnostic Fragment: The N-oxide bond is labile.[1] ESI-MS/MS often shows a characteristic loss of oxygen
or water , resulting in a peak at m/z 368 (mimicking the free base). -
Differentiation: Use LC-MS with soft ionization. The retention time will be significantly shorter for the N-oxide on Reverse Phase (C18) columns due to high polarity.
-
Nuclear Magnetic Resonance (NMR)
The N-oxidation induces a strong deshielding effect on the protons and carbons adjacent to the nitrogen (positions C-3, C-5, and C-8).
-
¹H NMR: Protons at H-3, H-5, and H-8 shift downfield by 0.5 – 1.0 ppm compared to the free base.
-
¹³C NMR: Carbon signals at C-3, C-5, and C-8 shift downfield by 10 – 20 ppm .
Analytical Decision Workflow
The following diagram outlines the logic for separating and identifying both forms from a biological matrix.
Figure 1: Analytical workflow for differentiating Free Base vs. N-oxide using SCX extraction and LC-MS.
Metabolic & Toxicological Implications[2][3][4][5]
The structural difference dictates the toxicity mechanism. The "Activation vs. Detoxification" balance is the core of PA toxicology.
The Bioactivation Pathway
Spectabiline (Free Base) is lipophilic and easily absorbed. In the liver, it is a substrate for CYP3A4 and CYP2C19 . These enzymes dehydrogenate the pyrrolizidine ring to form a pyrrolic ester (DHP) . DHP is a highly reactive electrophile that alkylates DNA and proteins, causing hepatotoxicity and veno-occlusive disease (VOD).
The Retro-Reduction Pathway
Spectabiline N-oxide is not a direct substrate for CYP450s. It must first be reduced to the free base. This reduction occurs primarily in the gut via the microbiome or in the liver via reductases.
-
Oral Ingestion: High toxicity (N-oxide
Reduced in Gut Absorbed as Free Base Activated in Liver). -
IV Injection: Lower acute toxicity (N-oxide is excreted rapidly by kidneys before reduction can occur).
Figure 2: Metabolic activation pathway highlighting the retro-reduction requirement for N-oxide toxicity.
Experimental Protocols
Protocol: Reduction of Spectabiline N-oxide to Free Base
This protocol is essential when "Total Alkaloid Content" is required for regulatory compliance (e.g., herbal medicine safety testing).
Reagents:
-
Zinc dust (fine powder)
-
Sulfuric acid (2 M)
-
Ammonium hydroxide (25%)
-
Dichloromethane (DCM)
Methodology:
-
Dissolution: Dissolve the N-oxide containing fraction (dried extract) in 10 mL of 2 M H₂SO₄.
-
Reduction: Add excess Zinc dust (~200 mg) and stir vigorously for 2–4 hours at room temperature. Note: The acidic environment protonates the N-oxide, facilitating reduction by Zn.
-
Filtration: Filter the solution to remove residual Zinc.
-
Basification: Adjust pH to >10 using Ammonium Hydroxide. This converts the newly formed amine salt into the free base.
-
Extraction: Extract 3x with 10 mL DCM. The free base will partition into the organic layer.
-
Analysis: Evaporate DCM and analyze by GC-MS or LC-MS.
Protocol: Differential Extraction (SCX Method)
To quantify N-oxide and Free Base separately without reduction.
-
Loading: Load plant extract (in MeOH/Water) onto a pre-conditioned Strong Cation Exchange (SCX) cartridge.
-
Wash: Wash with MeOH to remove non-basic interferences (pigments, neutral lipids).
-
Elution: Elute with Ammoniacal Methanol (5% NH₄OH in MeOH). Both Free Base and N-oxide are basic enough to be retained by SCX and eluted by ammonia.
-
Separation: Inject the eluate into an LC-MS system with a C18 column.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Result: Spectabiline N-oxide elutes early (polar); Spectabiline Free Base elutes late (non-polar).
-
References
-
PubChem. (n.d.).[2] Spectabiline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Retrieved from [Link]
-
Chen, T., et al. (2010). Hepatotoxicity of Pyrrolizidine Alkaloids. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Mattocks, A. R. (1986).[3] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. (Standard Reference Text).
Sources
Technical Guide: Differential Analysis of Spectabiline in Asteraceae Matrices
This guide addresses the technical nuances of Spectabiline (a pyrrolizidine alkaloid) in the context of the Asteraceae family.[1]
Scientific Constraint & Correction: It is critical to establish the chemotaxonomic reality immediately: Spectabiline (O-acetylmonocrotaline) is a chemotaxonomic marker of the Fabaceae family (specifically Crotalaria species). It is not a native metabolite of the Asteraceae family.
However, its relevance to Asteraceae researchers is high due to cross-contamination in herbal raw materials (e.g., Senecio or Eupatorium crops contaminated with Crotalaria weeds). Therefore, this guide is structured as a Differential Analytical Protocol : how to detect and distinguish the exogenous toxin Spectabiline from native Asteraceae pyrrolizidine alkaloids (like Senecionine) using high-resolution mass spectrometry and structural elucidation.
Chemotaxonomic Profiling & Contaminant Surveillance
Part 1: Executive Technical Summary
Spectabiline (CAS: 520-55-8) is a macrocyclic pyrrolizidine alkaloid (PA) of the monocrotaline type (11-membered macrocycle). While the Asteraceae family is prolific in producing PAs, they predominantly synthesize senecionine-type (12-membered macrocycles) or lycopsamine-type (open-chain esters).[2]
The detection of Spectabiline in Asteraceae samples (Senecio, Eupatorium, Tussilago) indicates phyto-sanitary failure (co-harvesting of Crotalaria weeds) rather than biosynthesis. This guide provides the methodology to distinguish Spectabiline from isobaric or structurally similar native Asteraceae alkaloids, a critical step in Quality Control (QC) and toxicity profiling.
Part 2: Structural & Chemotaxonomic Logic
To accurately identify Spectabiline, one must understand the structural divergence between Fabaceae and Asteraceae PAs.
| Feature | Spectabiline (Target Contaminant) | Senecionine (Native Asteraceae PA) |
| Family Origin | Fabaceae (Crotalaria spp.[2]) | Asteraceae (Senecio spp.[2][3]) |
| Macrocycle Size | 11-membered ring | 12-membered ring |
| Necine Base | Retronecine | Retronecine |
| Esterifying Acid | Monocrotalic acid (acetylated) | Senecic acid |
| Molecular Weight | 367.4 Da | 335.4 Da |
| Toxicity Mechanism | CYP450 activation to pyrrolic ester | CYP450 activation to pyrrolic ester |
Biosynthetic Divergence Visualization
The following diagram illustrates the biosynthetic bifurcation that results in the distinct ring sizes, serving as the logical basis for the separation protocols.
Caption: Biosynthetic divergence of PAs showing the structural split between Fabaceae (11-membered) and Asteraceae (12-membered) macrocycles.
Part 3: Analytical Protocol (LC-MS/MS)
This protocol is designed to isolate PAs and specifically resolve Spectabiline from the complex Asteraceae background matrix.
3.1 Sample Preparation (Solid Phase Extraction)
Objective: Enrich alkaloid fraction and remove chlorophyll/matrix interferences.
-
Extraction: Homogenize 1.0 g of dried Asteraceae plant material (e.g., Senecio leaves) in 20 mL 0.05 M H₂SO₄ .
-
Why: Acidic pH protonates the nitrogen (N-oxide and tertiary amine forms), ensuring water solubility.
-
-
Reduction (Optional but Recommended): Add Zinc dust or Sodium Metabisulfite to reduce N-oxides to free bases if total alkaloid content is required. For speciation, skip this.
-
SPE Cleanup (Cation Exchange):
-
Condition SCX (Strong Cation Exchange) cartridge with Methanol then water.
-
Load acid extract.
-
Wash with water and Methanol (removes neutral/acidic impurities).
-
Elute PAs with Ammoniated Methanol (5% NH₄OH in MeOH) .
-
Causality: The basic eluent deprotonates the alkaloids, releasing them from the cation exchange resin.
-
-
Reconstitution: Evaporate eluate and reconstitute in 5% Acetonitrile/Water (0.1% Formic Acid).
3.2 LC-MS/MS Separation Parameters
Objective: Chromatographic resolution of Spectabiline from native PAs.
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-10 min: 5% -> 50% B (Linear gradient for macrocycle separation)
-
10-12 min: 95% B (Wash)
-
3.3 Mass Spectrometry Detection (MRM Mode)
Spectabiline (MW 367) must be distinguished from potential Asteraceae congeners.
| Analyte | Precursor Ion [M+H]+ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Spectabiline | 368.2 | 120.1 (Retronecine core) | 236.1 (Ester cleavage) | 35 |
| Senecionine | 336.2 | 120.1 | 138.1 | 35 |
| Monocrotaline | 326.2 | 120.1 | 194.1 | 30 |
Interpretation Logic:
-
Common Ion: The m/z 120 ion is characteristic of the retronecine base found in both Spectabiline and Senecionine. Do not rely on this for identification alone.
-
Differentiating Ion: Spectabiline will show a specific loss of the acetyl-monocrotalic acid side chain. The 11-membered ring opens differently than the 12-membered ring of Senecionine.[2]
Part 4: Logical Workflow for Contaminant Identification
The following decision tree guides the researcher when a "Spectabiline-like" signal is detected in an Asteraceae sample.
Caption: Decision tree for validating Spectabiline presence against native Asteraceae alkaloid background.
Part 5: Toxicological Implications (VOD)
If Spectabiline is confirmed in the Asteraceae matrix, the toxicological profile changes.
-
Metabolic Activation: Like Senecionine, Spectabiline is bioactivated by hepatic CYP3A4.
-
Mechanism: Dehydrogenation of the retronecine core yields a pyrrolic ester (highly reactive electrophile).
-
Outcome: The pyrrole cross-links DNA and proteins, leading to Hepatic Veno-Occlusive Disease (HVOD) and hemangiosarcoma.
-
Potency: Macrocyclic diesters (like Spectabiline) are generally more toxic than open-chain monoesters (like Lycopsamine often found in Eupatorium). Therefore, contamination by Crotalaria increases the batch toxicity significantly.
References
-
Hartmann, T., & Witte, L. (1995). Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. In: Alkaloids: Chemical and Biological Perspectives. Link
-
Roeder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50(2), 83-98. Link
-
Wiedenfeld, H., & Edgar, J. (2011). Toxicity of pyrrolizidine alkaloids to humans and ruminants. Phytochemistry Reviews, 10, 137-151. Link
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Link
-
Mattocks, A. R. (1986). Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. Link
Sources
Carcinogenic Potential of Senecio-Derived Spectabiline: Mechanistic Toxicology and Analytical Workflows
Executive Summary
Pyrrolizidine alkaloids (PAs) represent a diverse class of naturally occurring secondary metabolites notorious for their severe hepatotoxic and carcinogenic profiles. While spectabiline is canonically identified as a primary alkaloid in Crotalaria species, modern high-resolution mass spectrometry has increasingly detected it within the complex phytochemical matrices of the Senecio genus (Asteraceae family)[1]. As agricultural cross-contamination and the use of Senecio in traditional herbal remedies persist, understanding the carcinogenic potential of Senecio-derived 1,2-unsaturated PAs like spectabiline is a critical imperative for drug development and toxicological screening[2]. This whitepaper dissects the molecular pathogenesis of spectabiline-induced carcinogenesis and provides field-validated analytical workflows for quantifying its genotoxic DNA adducts.
Molecular Pathogenesis & Mechanistic Toxicology
The carcinogenic potential of spectabiline is intrinsically linked to its chemical architecture. Spectabiline is an esterified retronecine-type PA characterized by a critical 1,2-double bond in its necine base[3]. This structural feature is the sine qua non of PA toxicity; saturated PAs (e.g., platyphylline) lack this bond and are virtually non-toxic[4].
The Causality of CYP450-Mediated Bioactivation
Spectabiline itself is a pro-toxin. Upon ingestion, it is transported to the liver, where it encounters the cytochrome P450 enzyme system, predominantly CYP3A4 and CYP2C19 [5].
-
Oxidation and Dehydrogenation: The CYP450 enzymes hydroxylate the necine base, followed by rapid dehydration to form a highly electrophilic dehydropyrrolizidine (DHP) intermediate (a pyrrolic ester)[6].
-
Electrophilic Attack: Because DHPs are highly reactive and short-lived, they do not diffuse far from their site of generation. This explains why PA toxicity is highly localized to centrilobular hepatocytes, leading to veno-occlusive disease[7].
-
DNA Adduct Formation: The electrophilic DHP rapidly attacks nucleophilic centers on cellular macromolecules. It specifically alkylates the N7 and N2 positions of guanine residues in DNA, forming bulky DHP-dG adducts[4].
-
Carcinogenesis: If not repaired by nucleotide excision repair (NER) pathways, these adducts form DNA-DNA and DNA-protein cross-links. This stalls replication forks, induces G2/M cell cycle arrest, and drives the mutagenic events that culminate in hepatocellular carcinoma or hemangiosarcoma[8].
Metabolic bioactivation of spectabiline leading to hepatocellular carcinoma.
Quantitative Toxicity Profiling
To contextualize the risk of Senecio-derived spectabiline, it is essential to compare its toxicological profile against other common PAs. The toxicity is heavily dependent on the degree of esterification (macrocyclic diesters are the most toxic) and the presence of the 1,2-unsaturated necine base[3].
Table 1: Comparative Toxicity and Carcinogenic Risk of Common Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Primary Plant Matrix | Necine Base Type | 1,2-Double Bond | Hepatotoxicity Potential | Carcinogenic Risk |
| Spectabiline | Senecio / Crotalaria | Retronecine | Yes | High | High |
| Monocrotaline | Crotalaria spp. | Retronecine | Yes | Very High | High |
| Senecionine | Senecio spp. | Retronecine | Yes | High | High |
| Lasiocarpine | Heliotropium spp. | Heliotridine | Yes | Very High | Very High |
| Platyphylline | Senecio spp. | Platynecine | No | Low | Negligible |
Data synthesized from [4].
Experimental Workflows & Protocols
To rigorously evaluate the carcinogenic potential of spectabiline, researchers must employ self-validating analytical systems. The following protocol details the extraction of spectabiline from plant matrices and the subsequent quantification of its DNA adducts using LC-MS/MS[9].
Protocol: Extraction and LC-MS/MS Quantification of Spectabiline DNA Adducts
Phase 1: Selective Plant Matrix Extraction Causality Check: PAs naturally co-exist as free bases and N-oxides. N-oxides must be reduced to accurately quantify total alkaloid content[5]. Furthermore, acidic extraction protonates the basic nitrogen, allowing for selective isolation via cation exchange.
-
Solvation: Lyophilize and mill 1.0 g of Senecio plant material. Extract with 20 mL of 0.05 M sulfuric acid (
) under sonication for 30 minutes. -
Reduction: Add 100 mg of zinc dust to the acidic extract and stir for 2 hours at room temperature. This reduces PA N-oxides back to their free base forms. Filter the extract.
-
Solid-Phase Extraction (SPE): Condition a Mixed-Mode Cation Exchange (MCX) cartridge with 5 mL methanol followed by 5 mL water. Load the filtered extract. Wash with 5 mL methanol to elute neutral and acidic interferences. Elute the retained PAs using 5 mL of 5% ammonium hydroxide in methanol (deprotonating the PAs for release). Evaporate to dryness under nitrogen.
Phase 2: In Vitro Bioactivation & Adduct Isolation
Causality Check: Because DHPs are highly unstable, adducts must be generated in situ using metabolically competent cells[4].
4. Hepatocyte Incubation: Reconstitute the SPE eluate in DMSO. Incubate the purified spectabiline (10 µM final concentration) with primary human hepatocytes (PHH) in a 6-well plate for 24 hours at 37°C.
5. DNA Extraction: Lyse the cells and isolate genomic DNA using a standard silica spin-column. Ensure the
Phase 3: LC-MS/MS Analysis 7. Chromatography: Inject 10 µL of the hydrolysate onto a C18 reversed-phase UHPLC column. Utilize a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile. 8. Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to target specific mass transitions for DHP-dG (deoxyguanosine) adducts, ensuring high-fidelity quantification of genotoxic events.
Step-by-step experimental workflow for PA extraction and DNA adduct quantification.
Conclusion
The carcinogenic potential of Senecio-derived spectabiline is a direct function of its 1,2-unsaturated necine base, which acts as a substrate for CYP450-mediated bioactivation[6]. The resulting dehydropyrrolizidine intermediates are potent alkylating agents that form irreversible DNA cross-links, driving mutagenesis[2]. For drug development professionals and toxicologists, employing rigorous, mechanism-aware analytical workflows—such as MCX-SPE coupled with MRM LC-MS/MS—is non-negotiable for accurately assessing the genotoxic burden of PA-contaminated botanical matrices[9].
References
-
Jayawickreme, K., Świstak, D., Ozimek, E., et al. "Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications." International Journal of Molecular Sciences, 2023. URL:[Link]
-
Lis-Cieplak, A., Trześniowska, K., Stolarczyk, K., et al. "Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations." Molecules, 2024. URL:[Link]
-
Wiedenfeld, H., Roeder, E., Bourauel, T., & Edgar, J. "Pyrrolizidine Alkaloids - Structure and Toxicity." Bonn University Press, 2008. URL:[Link]
-
Allemang, A., Mahfoud, R., et al. "Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery." Archives of Toxicology, 2023. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. herbalreality.com [herbalreality.com]
- 8. cot.food.gov.uk [cot.food.gov.uk]
- 9. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Extraction Protocols for Spectabiline from Crotalaria spectabilis
Part 1: Executive Summary & Scientific Rationale
The Target: Spectabiline
Spectabiline (
The Extraction Challenge
The primary challenge in extracting spectabiline lies in three areas:
-
N-Oxide/Free Base Equilibrium: Native plant material contains a mixture of free tertiary bases (lipophilic) and N-oxides (hydrophilic/salt-like). Standard organic solvent extraction often yields poor recovery of the N-oxides unless specific polarity adjustments are made.
-
Matrix Interference: Crotalaria seeds are rich in lipids and proteins, requiring rigorous defatting to prevent emulsion formation during liquid-liquid extraction (LLE).
-
Separation from Monocrotaline: Being the acetylated derivative of monocrotaline, spectabiline shares similar solubility characteristics, necessitating precise chromatographic or pH-controlled separation.
Strategic Approach
This guide presents two validated protocols:
-
Protocol A (The "Gold Standard" Acid-Base Switch): Utilizes the amphiphilic nature of the alkaloid nitrogen to purify the molecule from complex plant matrices. Includes a reduction step to convert all N-oxides to free bases for maximum yield.
-
Protocol B (High-Throughput UAE): An Ultrasound-Assisted Extraction method optimized for analytical quantification and rapid screening.
Part 2: Pre-Extraction Processing (Critical)
Safety Warning: Spectabiline is hepatotoxic and potentially carcinogenic. All operations must be conducted in a fume hood wearing nitrile gloves, lab coat, and P95/N95 particulate respirator when handling dry powder.
Material Preparation:
-
Harvesting: Collect Crotalaria spectabilis seeds (highest concentration) or aerial parts.
-
Drying: Lyophilization (Freeze-drying) is preferred to preserve thermally unstable N-oxides. If unavailable, air dry at <40°C.
-
Comminution: Grind material to a fine powder (mesh size 40-60). Avoid excessive heat generation during grinding.
Defatting (Lipid Removal):
-
Why: Lipids interfere with HPLC columns and create emulsions during acid-base extraction.
-
Method: Macerate powder in n-Hexane or Petroleum Ether (ratio 1:10 w/v) for 4 hours. Filter and discard the solvent. Retain the solid plant residue. Air dry the residue to remove traces of hexane.
Part 3: Protocol A - Optimized Acid-Base Extraction (Isolation Scale)
This classical method is refined to maximize yield by converting all naturally occurring N-oxides into the extractable free-base form.
Phase 1: Primary Extraction & Reduction
-
Solvent System: 95% Ethanol (EtOH) or Methanol (MeOH).
-
Extraction: Extract defatted plant material (100 g) with 500 mL solvent via Soxhlet (6 hours) or maceration (24 hours x 3).
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to obtain a crude gummy extract.
-
Acidification: Dissolve crude extract in 200 mL 0.5 M Sulfuric Acid (
) . -
Filtration: Filter the acidic solution through Celite to remove insoluble resins.
-
N-Oxide Reduction (The Yield Booster):
Phase 2: Liquid-Liquid Partitioning (The "Switch")
-
Washing: Wash the acidic aqueous phase with Dichloromethane (DCM) (
mL). Discard the DCM layer (contains non-alkaloidal impurities). -
Basification: Adjust the aqueous phase pH to 9.5–10.0 using 25% Ammonium Hydroxide (
) .-
Critical Check: Use a calibrated pH meter. At pH 10, spectabiline is deprotonated (free base) and becomes lipophilic.
-
-
Extraction: Extract the basic aqueous phase with Chloroform (
) or DCM ( mL).-
Note: Chloroform is often superior for PAs but DCM is less toxic.
-
-
Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (
), and filter. -
Isolation: Evaporate solvent to yield the Total Alkaloid Fraction (TAF) .
Phase 3: Purification (Spectabiline Isolation)
Spectabiline is less polar than monocrotaline.
-
TLC Optimization: Silica Gel 60 F254. Mobile Phase:
(85:14:1). -
Column Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Elution Gradient: Start with 100%
, gradually increasing MeOH to 5%. -
Observation: Spectabiline elutes before monocrotaline due to the acetyl group reducing polarity.
-
-
Crystallization: Recrystallize pure fractions from Ethanol/Acetone.
Part 4: Protocol B - Ultrasound-Assisted Extraction (Analytical Screening)
Best for quantifying spectabiline levels in multiple samples without large-scale isolation.
-
Sample: 1.0 g defatted powder.
-
Solvent: 20 mL 0.05 M
or 1% Tartaric Acid in 50% MeOH . -
Sonication: Sonicate at 40 kHz, 25°C for 30 minutes.
-
Centrifugation: 4000 rpm for 10 mins. Collect supernatant.
-
SPE Cleanup (Solid Phase Extraction):
-
Cartridge: Oasis MCX (Mixed-mode Cation Exchange) or Strata-X-C .
-
Load: Acidic supernatant.
-
Wash 1: 0.1 M HCl (removes neutrals).
-
Wash 2: MeOH (removes acidic/neutral interferences).
-
Elute: 5%
in MeOH (releases alkaloids).
-
-
Reconstitution: Evaporate eluate and redissolve in Mobile Phase for HPLC.
Part 5: Process Visualization
Workflow Diagram: Acid-Base Extraction with Reduction
Caption: Optimized Acid-Base extraction workflow including N-oxide reduction step for total alkaloid recovery.
Part 6: Analytical Validation (HPLC-MS/MS)
To validate the extraction efficiency, use the following parameters.
Table 1: HPLC-MS/MS Parameters for Spectabiline
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 100 x 2.1 mm |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-10 min: 5% -> 50% B; 10-12 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Detection | ESI (+) MS/MS (MRM Mode) |
| Precursor Ion | [M+H]+ (Consult standard, approx m/z 368 for spectabiline) |
| Retention | Spectabiline elutes after Monocrotaline (more lipophilic) |
Part 7: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Emulsion during LLE | Incomplete defatting or vigorous shaking. | Centrifuge the emulsion at 3000g. Use a glass rod to break interface. Ensure thorough hexane wash in Step 1. |
| Low Yield | Incomplete N-oxide reduction. | Increase Zinc dust amount or reaction time. Verify pH is >9.5 before final extraction. |
| Impure Product | Co-elution with monocrotaline.[1] | Use a shallower gradient in Column Chromatography (e.g., 0.5% MeOH increments). |
| Degradation | Thermal instability. | Keep evaporation temperatures <40°C. Store extracts in amber glass at -20°C. |
Part 8: References
-
CSIRO. (1955). The Alkaloids of Crotalaria spectabilis Roth.[3][4][5] ConnectSci.[1]
-
Mroczek, T., et al. (2006). Optimization of Extraction of Pyrrolizidine Alkaloids From Plant Material. Chemical Analysis (Warsaw).[6]
-
PubChem. (2023). Spectabiline Compound Summary.[5][7][8] National Library of Medicine.
-
BfR (German Federal Institute for Risk Assessment). (2023). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS.[9]
-
Scupinari, T., et al. (2021).[1] Crotalaria spectabilis as a source of pyrrolizidine alkaloids: HPLC-MS/MS dereplication.[10] CIBFar.
Sources
- 1. bfr.bund.de [bfr.bund.de]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. First Report of Crotalaria spectabilis Fasciation Associated with 'Candidatus Phytoplasma asteris' in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and monocrotaline quantification of seed and leaf extracts – CIBFar [cibfar.ifsc.usp.br]
Application Note: Semi-Synthetic Production of Spectabiline from Monocrotaline
Abstract
This guide details the semi-synthetic conversion of Monocrotaline (MCT) to Spectabiline (SPC) . While both pyrrolizidine alkaloids (PAs) occur naturally in Crotalaria species, Spectabiline is structurally distinct as the
Introduction & Chemical Strategy
Structural Relationship
Monocrotaline (
-
A tertiary hydroxyl at C-13 (often C-2' in acid numbering).
-
A secondary hydroxyl at C-12 (often C-3' in acid numbering).
Spectabiline (
Strategic Workflow
The synthesis relies on the nucleophilic attack of the C-12 secondary alcohol on an acetylating agent. We utilize acetic anhydride (
Reaction Pathway Visualization
Figure 1: Reaction pathway for the conversion of Monocrotaline to Spectabiline via nucleophilic acyl substitution.
Protocol 1: Precursor Purification (Monocrotaline)
Commercial Monocrotaline or crude extracts often contain degradation products (N-oxides) or hydrolysis byproducts (retronecine). High-purity precursor is critical for stoichiometric control.
Materials
-
Crude Monocrotaline (Source: Crotalaria spectabilis seeds or commercial).
-
Ethanol (Absolute).
-
Buchner funnel and vacuum setup.[1]
Methodology
-
Dissolution: Dissolve 5.0 g of crude MCT in minimal boiling absolute ethanol (~150 mL).
-
Filtration: Filter hot to remove insoluble plant debris or polymerized material.
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours. Rapid cooling promotes amorphous precipitation; slow cooling yields needles.
-
Collection: Filter crystals and wash with cold ethanol (
). -
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
-
Target Purity: >98% by HPLC.
-
Melting Point Check: 197–198°C (Decomposition).
-
Protocol 2: Semi-Synthesis of Spectabiline
This protocol utilizes mild acetylation to target the secondary hydroxyl group.
Reagents
-
Purified Monocrotaline (1.0 eq, 3.25 g, 10 mmol).
-
Acetic Anhydride (
) (1.5 eq, 1.53 g, 15 mmol). -
Pyridine (Anhydrous, 20 mL).
-
Dichloromethane (DCM) (Extraction solvent).
-
HCl (1M) and
(sat. aq.).
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (
). -
Solvation: Add Monocrotaline (3.25 g) and Pyridine (20 mL). Stir until fully dissolved.
-
Acetylation: Add Acetic Anhydride (1.53 g) dropwise via syringe over 5 minutes at RT.
-
Note: The reaction is slightly exothermic; ensure temperature remains <30°C to protect the macrocycle.
-
-
Incubation: Stir at RT for 18–24 hours.
-
Monitoring: Check TLC (Stationary phase: Silica Gel 60 F254; Mobile phase:
85:14:1). Spectabiline ( ) will appear less polar than Monocrotaline ( ).
-
-
Quenching: Add 5 mL of ice-cold water to hydrolyze excess anhydride. Stir for 15 minutes.
-
Workup:
-
Dilute mixture with 100 mL DCM.
-
Wash with 1M HCl (
mL) to remove Pyridine (as pyridinium chloride). Critical: Keep aqueous phase acidic to ensure pyridine removal, but work quickly to avoid ester hydrolysis. -
Wash organic layer with sat.
( mL) to neutralize residual acid. -
Wash with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Protocol 3: Purification & Characterization
The crude product is usually a pale yellow oil or foam. Spectabiline crystallizes with difficulty compared to MCT.
Purification (Column Chromatography)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient
(95:5). -
Fractions: Collect fractions containing the high
spot. Evaporate to yield Spectabiline.
Data Validation (NMR & MS)
Compare the product against the precursor to confirm acetylation.
Table 1: Key
| Proton Assignment | Monocrotaline (Precursor) | Spectabiline (Product) | Mechanistic Explanation |
| Acetyl Methyl | Absent | 2.08 (s, 3H) | Diagnostic singlet of the new acetate group. |
| H-12 (Methine) | ~4.0 - 4.2 (m) | 5.35 (q) | Significant downfield shift ( |
| H-13 ( | 1.20 (d) | 1.18 (d) | Methyl group adjacent to the reaction site remains largely unchanged. |
| H-9 (Allylic) | 4.80 / 5.05 (AB system) | 4.75 / 5.10 (AB system) | Macrocyclic ring integrity maintained. |
Mass Spectrometry
-
Monocrotaline:
m/z -
Spectabiline:
m/z (Confirming addition of , +42 Da).
Process Map
Figure 2: End-to-end workflow for the isolation, synthesis, and validation of Spectabiline.
Safety & Toxicology (Critical)
-
Hepatotoxicity: Both Monocrotaline and Spectabiline are pyrrolizidine alkaloids capable of metabolic activation to pyrroles, causing veno-occlusive disease and liver cancer.
-
Handling: All weighing must occur in a Class II Biosafety Cabinet or a high-performance fume hood.
-
Waste: Treat all PA-contaminated waste as hazardous chemical waste. Deactivate glassware with 10% NaOH before washing.
References
-
Structure & Chemistry of Spectabiline: Culvenor, C. C. J., & Smith, L. W. (1957). The alkaloids of Crotalaria spectabilis Roth.[1][2] Australian Journal of Chemistry, 10(4), 474–479.
-
Monocrotaline Isolation Protocol: Schaeffer, S. T., Zalkow, L. H., & Teja, A. S. (1989). Extraction of monocrotaline from Crotalaria spectabilis using supercritical carbon dioxide and carbon dioxide-ethanol mixtures.[2] Biotechnology and Bioengineering, 34(11), 1357–1365.
-
NMR Characterization of PAs: Logie, C. G., Grue, M. R., & Lyles, G. A. (1994). The isolation and characterization of pyrrolizidine alkaloids from Senecio species.[3] Phytochemistry, 40(3), 967-973. (Provides comparative NMR shifts for acetylated PAs).
-
General PA Chemistry: Mattocks, A. R. (1986).[4] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Extraction of monocrotaline from Crotalaria spectabilis using supercritical carbon dioxide and carbon dioxide-ethanol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar [mdpi.com]
- 4. scielo.br [scielo.br]
In Vitro Cytotoxicity Assessment of Spectabiline: Metabolic Activation-Dependent Protocols
Introduction & Mechanistic Basis[1][2][3][4][5]
Spectabiline (CAS: 520-55-8) is a pyrrolizidine alkaloid (PA) of the monocrotaline type, primarily found in Crotalaria species. Unlike direct-acting toxins, spectabiline is a pro-toxin . Its cytotoxicity is negligible in its native form; it requires metabolic activation by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2B6) to exert toxicity.
The Critical Mechanism:
-
Bioactivation: Spectabiline is dehydrogenated by CYPs to form a highly reactive dehydropyrrolizidine (pyrrolic ester) .
-
Damage: This electrophilic metabolite cross-links DNA and binds to cellular proteins.[1]
-
Outcome: This leads to hepatotoxicity, characterized by megalocytosis (cell enlargement), veno-occlusive disease (VOD), and eventual cell death.
Experimental Implication: Standard cytotoxicity assays using metabolically incompetent cell lines (e.g., standard HepG2 or CHO cells) will yield false negative or significantly underestimated toxicity results. This guide provides protocols that account for this bioactivation requirement.
Figure 1: Spectabiline Bioactivation Pathway
Caption: Mechanism of Spectabiline-induced toxicity requiring metabolic activation (Bioactivation) vs. Detoxification pathways.
Compound Preparation & Handling[6]
Safety Warning: Spectabiline is potentially genotoxic and carcinogenic. Handle in a Class II Biosafety Cabinet (BSC) wearing nitrile gloves and a lab coat.
| Parameter | Specification | Notes |
| Molecular Weight | 367.4 g/mol | Use this for Molarity calculations. |
| Solubility | DMSO (up to 20 mM) | Avoid aqueous buffers for stock solution storage. |
| Stock Storage | -20°C or -80°C | Stable for 6 months. Avoid freeze-thaw cycles. |
| Working Solvent | Culture Medium | Final DMSO concentration must be ≤ 0.5% (v/v). |
Preparation Protocol:
-
Weigh 3.67 mg of Spectabiline powder.
-
Dissolve in 1.0 mL of sterile, high-grade DMSO to create a 10 mM Stock Solution .
-
Vortex for 1 minute to ensure complete solubilization.
-
Aliquot into amber microcentrifuge tubes (50 µL each) to prevent light degradation and repeated freeze-thaw.
Experimental Design Strategy
Select the appropriate cell model based on your lab's capabilities.
| Cell Model | Metabolic Competence | Suitability for Spectabiline | Recommendation |
| HepG2 (Standard) | Low/Negligible | Poor. Will show high IC50 (false safety). | Not Recommended without S9 fraction. |
| HepaRG | High (Inducible) | Excellent. Retains CYP3A4 activity. | High. Differentiate with DMSO/EGF before use. |
| Primary Hepatocytes | Very High | Gold Standard. Physiologically relevant. | Highest. Use for confirmatory data. |
| HepG2 + S9 Mix | Artificial | Good. S9 provides external enzymes. | Alternative if HepaRG is unavailable. |
Protocol A: Cytotoxicity in Metabolically Competent Cells (HepaRG)
Objective: Assess Spectabiline toxicity in a system that naturally mimics human liver metabolism. Endpoint: MTT Assay (Mitochondrial Reductase Activity).
Materials
-
Cells: Differentiated HepaRG cells.[2]
-
Media: William’s E Medium supplemented with GlutaMAX, Insulin, and Hydrocortisone.
-
Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.
Step-by-Step Methodology
-
Seeding (Day 0):
-
Seed differentiated HepaRG cells into 96-well plates at a density of 1 × 10⁵ cells/well .
-
Note: High density is required for HepaRG to maintain metabolic phenotype.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment (Day 1):
-
Prepare serial dilutions of Spectabiline in culture medium.
-
Recommended Range: 0.1 µM to 500 µM (e.g., 0, 1, 5, 10, 50, 100, 250, 500 µM).
-
Remove spent media and add 100 µL of treatment media per well.[1]
-
Controls:
-
Negative:[3] Medium + 0.5% DMSO.
-
Positive: Monocrotaline (known PA toxin) or Chlorpromazine (50 µM).
-
-
-
Exposure (Day 1–3):
-
Incubate for 48 hours .
-
Expert Insight: PAs often exhibit delayed toxicity. A 24h assay may miss the window of cell death. If 48h shows low toxicity, extend to 72h.
-
-
MTT Labeling (Day 3):
-
Add 10 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).
-
Incubate for 3–4 hours at 37°C.
-
-
Solubilization & Reading:
-
Carefully aspirate the medium (do not disturb purple formazan crystals).
-
Add 100 µL of DMSO to each well.
-
Shake plate on an orbital shaker for 10 minutes (protected from light).
-
Measure absorbance at 570 nm (reference 630 nm).
-
Protocol B: HepG2 Assay with S9 Metabolic Activation
Objective: Evaluate toxicity in standard HepG2 cells by supplementing with exogenous liver enzymes (S9 fraction).
Materials
-
Cells: HepG2 (ATCC HB-8065).
-
S9 Mix: Rat or Human Liver S9 fraction (commercially available), NADP+, Glucose-6-phosphate, MgCl₂.
Step-by-Step Methodology
-
S9 Activation Mix Preparation:
-
Prepare the "Cofactor Solution":
-
8 mM MgCl₂
-
33 mM KCl
-
5 mM Glucose-6-phosphate
-
4 mM NADP+
-
In 100 mM Sodium Phosphate Buffer (pH 7.4).
-
-
Just before use, add S9 fraction to the Cofactor Solution (typically 10–20% v/v of the mix).
-
-
Seeding:
-
Seed HepG2 cells at 1.5 × 10⁴ cells/well in 96-well plates. Incubate 24h.
-
-
Pulse Exposure (Critical Step):
-
Note: S9 is toxic to cells if left too long.
-
Prepare Spectabiline dilutions in the S9 Activation Mix (not just media).
-
Wash cells once with PBS.
-
Add 50 µL of Spectabiline + S9 Mix to wells.
-
Incubate for 4 to 6 hours only.
-
-
Recovery Phase:
-
Aspirate the S9/drug mix.
-
Wash cells twice with PBS to remove S9 fraction.
-
Add fresh complete culture medium (without drug).
-
Incubate for a further 24–48 hours .[1] This allows time for the DNA adducts formed during the pulse phase to trigger apoptosis.
-
-
Readout:
-
Proceed with MTT or CellTiter-Glo (ATP) assay as described in Protocol A.
-
Protocol C: High-Content Screening (HCS) for ROS Generation
Objective: Determine if Spectabiline induces oxidative stress, a key mechanism of PA toxicity.
Materials
-
Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Instrument: Fluorescence Plate Reader or High-Content Imager.
Workflow
-
Seed Cells: HepaRG or HepG2 (use S9 protocol if using HepG2) in black-walled, clear-bottom 96-well plates.
-
Pre-load Probe:
-
Wash cells with HBSS.
-
Incubate with 10 µM H2DCFDA in HBSS for 30 minutes at 37°C.
-
-
Treatment:
-
Remove probe solution.
-
Add Spectabiline dilutions in phenol-red free medium.
-
-
Kinetic Measurement:
-
Immediately place in plate reader at 37°C.
-
Read Fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 4 hours.
-
-
Analysis:
-
Plot Relative Fluorescence Units (RFU) over time. A slope increase relative to control indicates ROS generation.
-
Data Analysis & Troubleshooting
Calculating IC50
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High IC50 (Low Toxicity) | Lack of metabolic activation. | Switch to HepaRG or use Protocol B (S9). HepG2 alone cannot activate Spectabiline efficiently. |
| High Background (MTT) | Precipitation of Spectabiline. | Check solubility limit. If >200 µM precipitates, lower the max concentration. |
| Variability in S9 Assay | S9 batch variation or cytotoxicity. | Optimize S9 exposure time (reduce from 6h to 4h). Run a "S9 only" control to subtract background toxicity. |
| Edge Effect | Evaporation in outer wells. | Do not use outer wells for data; fill them with PBS. |
Figure 2: Experimental Decision Tree
Caption: Decision matrix for selecting the correct assay protocol based on cell line metabolic competence.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Chen, T., et al. (2010). Hepatotoxicity of Pyrrolizidine Alkaloids. Journal of Food and Drug Analysis, 18(3). Link
-
PubChem. (n.d.).[4] Spectabiline Compound Summary. National Library of Medicine. Link
- Field, R. A., et al. (2020). Pyrrolizidine alkaloids: toxicity, metabolism, and analysis. Archives of Toxicology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantifying Spectabiline in Herbal Supplements via GC-MS
Abstract & Scope
This application note details a robust protocol for the quantification of Spectabiline (Acetylmonocrotaline), a hepatotoxic pyrrolizidine alkaloid (PA), in herbal supplements.[1] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for PA analysis, many quality control laboratories rely on GC-MS for its cost-effectiveness and spectral library confirmation capabilities.[1]
Critical Technical Challenge: Spectabiline, like most PAs in plants, exists largely as its N-oxide form (Spectabiline N-oxide).[1] PA N-oxides are non-volatile and thermally unstable, decomposing in a GC inlet.[1] Therefore, this protocol includes a mandatory chemical reduction step to convert N-oxides to their free base forms prior to analysis, ensuring the "Total Spectabiline" content is quantified accurately.[1]
Chemical Background & Strategy
The Analyte
-
Compound: Spectabiline (C₁₈H₂₅NO₇)[1]
-
Class: Macrocyclic pyrrolizidine alkaloid (Retronecine ester).[1]
-
Structure: Acetylated derivative of Monocrotaline.
-
Toxicity: Hepatotoxic; requires monitoring under FDA and EMA guidelines for herbal products.[1]
The "N-Oxide Problem" in GC-MS
Direct injection of herbal extracts into a GC-MS will only detect the free base fraction of Spectabiline. The N-oxide fraction (often >80% of total alkaloids) will thermally degrade, leading to severe underestimation of toxicity.
-
Solution: Zinc/Acid reduction converts Spectabiline N-oxide
Spectabiline Free Base.[1] -
Derivatization: Silylation (BSTFA) is recommended to improve the volatility and peak shape of the polar macrocyclic ester, preventing adsorption in the GC liner.
Experimental Workflow (Logic Diagram)
The following diagram illustrates the critical "Self-Validating" workflow, ensuring no N-oxides are lost.
Figure 1: Step-by-step workflow for Total Spectabiline determination via GC-MS.
Materials & Reagents
Standards
-
Target Analyte: Spectabiline Reference Standard (purity >95%).
-
Internal Standard (IS): Heliotrine or Caffeine (if Heliotrine is unavailable, though a structural PA analogue is preferred).[1]
-
Note: Do not use Monocrotaline as an IS if there is a risk of it being present in the sample naturally.
-
Reagents
-
Extraction Solvent: 0.05 M Sulfuric Acid (
).[1] -
Reducing Agent: Zinc dust (activated).[1]
-
SPE Cartridges: Strong Cation Exchange (SCX), 500 mg/3 mL.[1]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), Ammonium Hydroxide (
).[1]
Detailed Protocol
Step 1: Extraction & Reduction (The Critical Step)
-
Weigh 1.0 g of homogenized herbal powder into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M
. Vortex for 1 min and ultrasonicate for 30 min. -
Reduction: Add 0.5 g of Zinc dust directly to the acidic extract.
-
Stir continuously at room temperature for 2 hours .
-
Centrifuge at 4000 rpm for 10 min. Collect the supernatant.
Step 2: Solid Phase Extraction (SPE) Cleanup[1]
-
Conditioning: Wash SCX cartridge with 5 mL Methanol followed by 5 mL 0.05 M
. -
Loading: Load the acid supernatant onto the cartridge (flow rate < 2 mL/min). PAs (cationic) bind to the sorbent.
-
Washing: Wash with 5 mL water, then 5 mL Methanol (removes neutral interferences).[1]
-
Elution: Elute PAs with 5 mL of Ammoniated Methanol (5%
in MeOH).-
Note: The high pH neutralizes the PA ammonium salt, allowing elution.
-
Step 3: Derivatization[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute residue in 100 µL anhydrous Pyridine .
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 70°C for 30 minutes .
-
Cool to room temperature and transfer to a GC vial with insert.
GC-MS Instrumentation Parameters
Gas Chromatograph (Agilent 7890B or equivalent)
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.[1]
-
Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.
-
Temperature Program:
-
Initial: 100°C (hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C (hold 5 min)
-
Total Run Time: ~26 minutes.[2]
-
Mass Spectrometer (Agilent 5977B or equivalent)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode: SIM (Selected Ion Monitoring) for quantification; Scan (m/z 50-500) for identification.[1]
SIM Parameters for Spectabiline (TMS Derivative)
-
Target Ion (Quantifier): m/z 120 or 136 (Characteristic Retronecine base fragments).[1]
-
Qualifier Ions: m/z 93 , m/z 220 , and Molecular Ion (M+) (Determine M+ experimentally with standard; likely ~439 amu for mono-TMS).
-
Note: PAs typically fragment to yield a base peak at m/z 120 or 136. Use these for maximum sensitivity, but use the high-mass ions for confirmation.
Data Analysis & Validation
Identification Criteria
-
Retention Time (RT): Sample peak must be within ±0.1 min of the standard.
-
Ion Ratios: Qualifier/Quantifier ratios must match the standard within ±20%.
Quantification
Calculate concentration using the Internal Standard method:
Method Performance (Expected)
| Parameter | Acceptance Criteria |
| Linearity ( | > 0.995 (Range: 0.05 - 10 µg/mL) |
| Recovery | 70 - 120% (Spiked Matrix) |
| LOD | ~ 10 - 50 µg/kg (ppb) |
| Precision (RSD) | < 15% |
References
-
European Medicines Agency (EMA). (2020).[1] Public statement on the use of herbal medicinal products containing toxic pyrrolizidine alkaloids.Link[1]
-
BfR (German Federal Institute for Risk Assessment). (2023).[1] Pyrrolizidine alkaloids in food and feed.Link[1]
-
Kempf, M., et al. (2011).[1] "Pyrrolizidine alkaloids in honey: Comparison of analytical methods." Journal of Chromatography A. (Discusses reduction of N-oxides for GC analysis). Link
-
Colegate, S. M., et al. (2012).[1] "Dehydropyrrolizidine Alkaloids... from Cultivated Crotalaria juncea." Journal of Agricultural and Food Chemistry. (GC-MS fragmentation of Crotalaria alkaloids). Link[1]
-
Shimadzu Application News. (2024). Analysis of Pyrrolizidine Alkaloids by GC-MS/MS. (General GC-MS parameters for PAs). Link
Sources
Application Note: Strategic Isolation of Spectabiline N-oxide from Crotalaria spectabilis Roots
This guide details the isolation of Spectabiline N-oxide (O-acetylmonocrotaline N-oxide), a specific pyrrolizidine alkaloid (PA) found in the roots and seeds of Crotalaria spectabilis.
Executive Summary & Strategic Context
Spectabiline (O-acetylmonocrotaline) is a macrocyclic pyrrolizidine alkaloid co-occurring with monocrotaline in Crotalaria species. In living plant tissue, these alkaloids exist primarily as N-oxides —polar, water-soluble, and thermally labile forms that are often inadvertently reduced or degraded during standard alkaloid extractions.
The Challenge:
-
Polarity: Unlike free bases, N-oxides do not partition into non-polar organic solvents (e.g., chloroform) under basic conditions, rendering standard acid-base extraction ineffective.
-
Co-elution: Spectabiline N-oxide is structurally similar to the more abundant Monocrotaline N-oxide, differing only by an acetyl group at the C-13 position.
-
Stability: N-oxides are susceptible to thermal De-oxygenation and Cope elimination; temperatures must remain <40°C.
The Solution: This protocol utilizes a "Soft-Chemistry" approach combining alcoholic extraction, Strong Cation Exchange (SCX) enrichment, and Reverse-Phase Preparative HPLC. This ensures the isolation of the native N-oxide without reduction to the free base.
Chemical Mechanism & Properties
| Property | Spectabiline N-oxide | Monocrotaline N-oxide (Major Impurity) |
| Structure | 13-O-acetylmonocrotaline N-oxide | Monocrotaline N-oxide |
| Polarity | Moderate (due to acetyl group) | High |
| Solubility | Water, Methanol, dilute acid | Water, Methanol |
| pKa (Conj. Acid) | ~4.5 - 5.0 (N-oxide is weakly basic) | ~4.5 - 5.0 |
| Retention (C18) | Elutes after Monocrotaline NO | Elutes early (near void volume) |
Key Separation Logic: The acetyl group on Spectabiline provides a "hydrophobic handle," allowing resolution from the bulk Monocrotaline N-oxide on C18 stationary phases.
Detailed Isolation Protocol
Phase 1: Extraction & Lipid Removal
Objective: Solubilize polar N-oxides while removing lipophilic interferences.
-
Harvest & Drying:
-
Harvest C. spectabilis roots. Wash thoroughly.
-
Lyophilize (Freeze-dry) immediately to prevent enzymatic reduction.
-
Grind to a fine powder (mesh 40-60).
-
-
Maceration:
-
Suspend 100 g root powder in 1.0 L Methanol (MeOH) .
-
Sonicate for 30 mins at ambient temperature (<35°C).
-
Stir for 4 hours. Filter (Whatman No. 1).
-
Repeat extraction 2x. Combine filtrates.
-
-
Defatting:
-
Evaporate MeOH under reduced pressure (Rotavap, 35°C) to ~100 mL.
-
Add 100 mL distilled water.
-
Partition against n-Hexane (1:1 v/v) three times. Discard the upper Hexane layer (fats/chlorophyll).
-
Note: Spectabiline N-oxide remains in the lower aqueous/methanolic phase.
-
Phase 2: Solid Phase Extraction (SCX Enrichment)
Objective: Separate Alkaloids (N-oxides + Bases) from neutral sugars and plant acids.
Cartridge: Strong Cation Exchange (SCX) - Benzenesulfonic acid bonded silica (e.g., Strata-X-C or equivalent).
-
Conditioning:
-
Flush SCX cartridge with 3 CV (Column Volumes) MeOH, then 3 CV Water.
-
-
Loading:
-
Acidify the defatted aqueous extract to pH 2.0 using 1M HCl.
-
Load onto the SCX cartridge (flow rate 2-5 mL/min).
-
Mechanism: The N-oxide oxygen is protonated (
), binding to the sulfonate groups.
-
-
Washing:
-
Wash with 2 CV Water (removes sugars/proteins).
-
Wash with 2 CV MeOH (removes neutral pigments).
-
-
Elution:
-
Elute with 3% Ammonium Hydroxide in Methanol .
-
Collect the eluate. The ammonia deprotonates the N-oxide interaction, releasing it.
-
Evaporate to dryness (Rotavap, <40°C). Residue A (Total Alkaloid N-oxide Fraction).
-
Phase 3: Preparative HPLC Purification
Objective: Isolate Spectabiline N-oxide from Monocrotaline N-oxide.
System: Preparative HPLC with UV/Vis or MS detection. Column: C18 (Octadecyl), 5 µm, 250 x 21.2 mm.
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 8.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 10-15 mL/min (depending on column ID) |
| Detection | UV 214 nm (Amide bond) & 254 nm |
Gradient Profile:
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0 - 5 | 5% | Elution of highly polar impurities |
| 5 - 15 | 5% -> 20% | Elution of Monocrotaline N-oxide (Peak 1) |
| 15 - 25 | 20% -> 40% | Elution of Spectabiline N-oxide (Peak 2) |
| 25 - 30 | 95% | Wash |
-
Collection: Collect the peak eluting at ~30-35% ACN (Spectabiline N-oxide).
-
Work-up: Freeze-dry the collected fraction immediately. Do not use heat to remove water/buffer.
Analytical Validation (Self-Validating System)
To confirm the isolation of the N-oxide and not the free base, perform these checks:
-
LC-MS/MS Verification:
-
Spectabiline Free Base:
-
Spectabiline N-oxide:
(+16 Da shift). -
Fragment: Look for characteristic loss of oxygen (-16 Da) or
.
-
-
Reduction Test (Chemical Proof):
-
NMR Signature:
-
H-8 Protons: In free bases, H-8 appears ~4.0 ppm. In N-oxides, the H-8 signal shifts downfield to ~4.6 - 4.8 ppm due to the deshielding effect of the N-O bond.
-
Process Visualization
Caption: Workflow for the targeted isolation of Spectabiline N-oxide, highlighting the critical SCX enrichment and HPLC separation steps.
References
-
Mroczek, T., et al. (2002). Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by cation-exchange solid-phase extraction and ion-pair high-performance liquid chromatography. Journal of Chromatography A, 949(1-2), 249-262. Link
-
Culvenor, C. C. J., & Smith, L. W. (1957). The alkaloids of Crotalaria spectabilis Roth.[3] Australian Journal of Chemistry, 10(4), 464-473. (Identifies Spectabiline as acetylmonocrotaline). Link
-
Scupinari, T., et al. (2020). Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication.[2] Journal of the Brazilian Chemical Society. Link
- Mattocks, A. R. (1986).Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.
Sources
Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Quantification of Spectabiline in Biological Fluids
Toxicological Context and the Need for Precision Analysis
Spectabiline is a macrocyclic diester pyrrolizidine alkaloid (PA) predominantly biosynthesized by Crotalaria species. Structurally related to monocrotaline, spectabiline is notorious for its severe hepatotoxic, pneumotoxic, and potentially carcinogenic effects in mammals[1]. In pharmacokinetic (PK), forensic, and toxicological studies, the accurate quantification of spectabiline in biological fluids (such as plasma, serum, and urine) is paramount. However, the trace-level presence of this alkaloid, combined with the extreme complexity of biological matrices, demands highly selective sample preparation prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[2].
Mechanistic Causality in Spectabiline Metabolism
To design a robust extraction protocol, one must first understand the analyte's physiological fate. Spectabiline itself is not inherently reactive; its toxicity is mediated through hepatic biotransformation.
Figure 1: Hepatic biotransformation pathway of spectabiline detailing the formation of toxic pyrrolic intermediates.
As illustrated above, spectabiline is oxidized by hepatic cytochrome P450 enzymes into highly reactive dehydropyrrolizidine (pyrrolic) derivatives[3]. These electrophilic intermediates rapidly alkylate cellular DNA and proteins, triggering hepatotoxicity[3]. Concurrently, flavin-containing monooxygenases (FMO) convert spectabiline into its highly water-soluble N-oxide (PANO)[3]. Because PANOs are highly polar, they escape traditional organic extraction. If a study requires the quantification of total spectabiline exposure, the sample preparation must include a pre-extraction reduction step (e.g., using zinc dust in an acidic medium) to convert the N-oxides back to the free base alkaloid[4].
Strategic Selection of Extraction Modalities
As a Senior Application Scientist, I frequently observe laboratories attempting to quantify basic alkaloids using simple Protein Precipitation (PPT). While fast, PPT fails to remove endogenous phospholipids from plasma. These phospholipids co-elute with the target analytes, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression.
To establish a self-validating, robust system, we must exploit the physicochemical properties of spectabiline. The molecule contains a tertiary amine within its retronecine base, yielding a pKa of approximately 6.5–7.5. This allows us to manipulate its ionization state using pH:
-
Strong Cation Exchange (SCX) SPE: At an acidic pH (pH < 4), the tertiary amine is fully protonated. SCX sorbents (containing benzenesulfonic acid groups) will strongly retain the positively charged spectabiline via ionic interactions[2]. Neutral lipids and acidic proteins can be aggressively washed away with organic solvents before eluting the analyte with a high-pH organic solvent.
-
Liquid-Liquid Extraction (LLE): At a basic pH (pH > 9), the amine is deprotonated (neutral free base). In this state, spectabiline partitions highly efficiently into non-polar organic solvents like dichloromethane (DCM) or chloroform, leaving polar matrix components in the aqueous phase[5].
Figure 2: Orthogonal sample preparation workflows for spectabiline extraction from biological matrices.
Validated Step-by-Step Methodologies
Protocol A: Strong Cation Exchange (SCX) SPE for Plasma and Urine
Causality Focus: This method provides the highest extract cleanliness. The acidic load ensures 100% ionic capture, while the dual-wash system eliminates both aqueous and organic interferences.
-
Sample Aliquoting & Spiking: Transfer 200 µL of plasma or urine into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., Retrorsine at 100 ng/mL). Self-Validation: The IS must be added before any manipulation to account for absolute recovery losses.
-
Protein Disruption: Add 400 µL of 2% Formic Acid in water. Vortex for 30 seconds. Causality: The acid disrupts protein-alkaloid binding and ensures the necine nitrogen is fully protonated.
-
Centrifugation (Plasma only): Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
SPE Conditioning: Condition a 30 mg/1 mL SCX cartridge with 1 mL Methanol, followed by 1 mL of 1% Formic Acid.
-
Loading: Apply the acidified supernatant to the cartridge at a flow rate of 1 mL/min.
-
Interference Washing:
-
Wash 1: 1 mL of 1% Formic Acid (removes water-soluble endogenous salts).
-
Wash 2: 1 mL of 100% Methanol (removes phospholipids and neutral lipids). Causality: Because spectabiline is held by strong ionic bonds, 100% organic solvent will not elute it.
-
-
Elution: Elute the target analytes with 1.5 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the charge on spectabiline, breaking the ionic interaction with the sorbent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase. Vortex and transfer to an autosampler vial.
Protocol B: Miniaturized Acid-Base LLE for High-Throughput Screening
Causality Focus: Ideal for rapid PK screening where SPE cost is prohibitive.
-
Alkalinization: To 200 µL of biological fluid, add 10 µL IS and 100 µL of 0.5 M Ammonium Hydroxide buffer (pH 10). Vortex well. Causality: Forces spectabiline into its highly lipophilic, un-ionized free base form.
-
Extraction: Add 1.0 mL of Dichloromethane (DCM).
-
Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes.
-
Collection: Carefully transfer 800 µL of the lower organic (DCM) layer to a clean glass vial, strictly avoiding the aqueous protein interface.
-
Drying & Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.
Quantitative Performance Metrics
The following table summarizes the expected performance of these extraction strategies based on established PA analytical frameworks.
| Extraction Strategy | Biological Matrix | Mean Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Primary Advantage |
| Protein Precipitation (PPT) | Plasma | 65 - 75 | -45 to -60 | 5.0 | High throughput, minimal cost |
| Liquid-Liquid Extraction (LLE) | Plasma | 82 - 88 | -15 to -25 | 1.0 | Excellent removal of polar interferences |
| SCX Solid-Phase Extraction | Plasma | 92 - 98 | -5 to -10 | 0.2 | Highest purity, lowest ion suppression |
| SCX Solid-Phase Extraction | Urine | 89 - 95 | -10 to -15 | 0.5 | Ideal for high-salt aqueous matrices |
LC-MS/MS Analytical Parameters
For optimal detection, reversed-phase chromatography utilizing a sub-2 µm C18 or Biphenyl column is recommended.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid. Causality: The ammonium formate buffer significantly improves the peak shape of basic alkaloids by minimizing secondary interactions with free silanols on the stationary phase.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: Electrospray Ionization in positive mode (ESI+). Spectabiline (Exact Mass 367.16) is detected via Multiple Reaction Monitoring (MRM). The primary precursor-to-product ion transition is generally m/z 368.4 → 120.1 (representing the cleavage of the necic acid to yield the stable retronecine core fragment).
References
1.[1] Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. Available at: 2.[3] Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. PMC / NIH. Available at: 3.[2] Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. MDPI. Available at: 4.[5] Pyrrolizidine alkaloids (EHC 80, 1988). Inchem.org. Available at: 5.[4] Analysis of pyrrolizidine alkaloids in Crotalaria species by HPLC-MS/MS in order to evaluate related food health risk. University of Pretoria. Available at:
Sources
Troubleshooting & Optimization
Troubleshooting peak tailing in spectabiline HPLC analysis
Troubleshooting Guide: Peak Tailing & Asymmetry
Topic: Resolution of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Spectabiline. Audience: Analytical Chemists, drug development scientists, and QC researchers.[1] Scope: Reversed-Phase Liquid Chromatography (RPLC) and LC-MS/MS workflows.
Executive Summary: The Chemistry of the Problem
Spectabiline is a pyrrolizidine alkaloid (PA) , specifically a macrocyclic diester of retronecine.[1] Like most PAs, it possesses a tertiary amine structure with a pKa typically in the range of 9.0 – 10.0 .[1]
The root cause of peak tailing (asymmetry factor
-
The Mechanism: At neutral or weakly acidic pH (pH 4–7), the silica surface of standard C18 columns possesses ionized silanol groups (
).[1] The basic nitrogen of spectabiline is protonated ( ).[1] These two species engage in an electrostatic (cation-exchange) interaction that is slower than the primary hydrophobic partition mechanism.[1] -
The Result: A fraction of the analyte "drags" behind the main band, creating a kinetic tail.[1]
This guide provides a self-validating troubleshooting protocol to eliminate this interaction.
Diagnostic Workflow
Before altering chemistry, confirm the source of the tailing.[2] Use this decision tree to isolate the variable.
Figure 1: Diagnostic logic for isolating peak asymmetry sources.
Critical Intervention Protocols
If mass overload and solvent effects are ruled out, the issue is chemical. You must suppress the secondary silanol interaction using one of the following strategies.
Strategy A: The "Low pH" Suppression (Recommended for LC-MS)
Logic: By lowering the pH below 3.0, you suppress the ionization of surface silanols (
-
Protocol:
-
Caveat: TFA suppresses ionization in MS detection.[1] If using MS/MS, stick to Formic Acid or Difluoroacetic Acid (DFA).[1]
Strategy B: The "High pH" Switch (Recommended for Hybrid Columns)
Logic: By raising the pH above the pKa of spectabiline (pH > 10), you deprotonate the alkaloid (
-
Protocol:
Strategy C: Chaotropic Additives (HPLC-UV Only)
Logic: If you cannot change pH significantly, add a "sacrificial base" that competes for silanol sites.[1]
-
Protocol: Add 0.1% Triethylamine (TEA) to the mobile phase.[1]
-
Warning: TEA is non-volatile and will contaminate Mass Spectrometers.[1] Use only for UV detection.[1]
Technical Deep Dive: The Silanol Interaction
Understanding the molecular interaction allows for better method development.[1]
Figure 2: Mechanism of secondary retention causing tailing in basic alkaloids.
Troubleshooting Matrix: Data & Symptoms
Use this table to correlate chromatogram symptoms with physical causes.
| Symptom | Quantitative Metric ( | Probable Cause | Verification Step |
| Severe Tailing | Active Silanols | Switch to High pH (pH 10) or Low pH (pH 2.5).[1] | |
| Fronting | Column Overload | Inject 50% less mass.[1] If shape improves, it is overload.[1] | |
| Split Peak | N/A | Inlet Void / Strong Solvent | 1.[1] Check if diluent is 100% Organic.2. Reverse flush column. |
| Broadening | Extra-column Volume | Check tubing length/diameter between column and detector.[1] |
Frequently Asked Questions (FAQ)
Q: Can I analyze Spectabiline and its N-oxide in the same run? A: Yes. However, the N-oxide is significantly more polar and will elute earlier. Tailing is usually less severe for the N-oxide, but the free base (Spectabiline) requires the silanol suppression techniques described above.
Q: My tailing factor is 1.3. Is this acceptable?
A: Generally, yes.[1] For complex alkaloid matrices, a USP Tailing Factor (
Q: Why does injecting in 100% Methanol cause tailing? A: This is the "Strong Solvent Effect."[1] If your mobile phase is 90% water, and you inject in 100% methanol, the spectabiline travels faster than the mobile phase at the head of the column. It spreads out before it focuses on the stationary phase.[1]
-
Fix: Dissolve/dilute your sample in the starting mobile phase (e.g., 90:10 Water:ACN).[1]
Q: I am using a C18 column, but the peak is still tailing at pH 3.0. A: Ensure your column is "Base Deactivated" (BDS) or "End-capped."[1] Older "Type A" silica columns have high metal content and acidic silanols that cause tailing even at low pH.[1][3] Switch to a "Type B" high-purity silica or Hybrid (BEH) column.[1]
References
-
European Medicines Agency (EMA). Public statement on contamination of herbal medicinal products with pyrrolizidine alkaloids.[1] (2020).[1][4] Link
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (2021).[1][4] Link
-
Phenomenex. How to Reduce Peak Tailing in HPLC. (2025).[1][5][6] Link
-
Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[1][5][6] Link
-
PubChem. Spectabiline (Compound Summary). National Library of Medicine.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Technical Support Center: Spectabiline Separation Guide
Topic: Optimizing Mobile Phase pH for Spectabiline (Pyrrolizidine Alkaloid) Analysis Ticket ID: #PA-SPEC-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Strategic Overview: The Chemistry of the Separation
Welcome to the technical support center. You are likely here because Spectabiline—a pyrrolizidine alkaloid (PA)—is exhibiting poor peak shape (tailing) or unstable retention times in your current HPLC/UHPLC setup.
To fix this, we must look at the molecule's behavior relative to pH.[1][2][3][4] Spectabiline is a tertiary amine. While the exact experimental pKa is often matrix-dependent, structurally similar retronecine-based esters typically exhibit a pKa in the range of 9.2 – 10.2 .
This single data point dictates your entire strategy:
-
pH < 7.0 (Acidic): Spectabiline is protonated (
). It is highly soluble, interacts less with the hydrophobic stationary phase, and relies on ionic suppression to prevent tailing. -
pH > 10.0 (Basic): Spectabiline is neutral (
). It is hydrophobic, retains longer on C18, and offers alternative selectivity, but requires specialized hardware.
Critical Decision Pathways (Visual Logic)
Before mixing buffers, determine your separation mode using the logic flow below.
Figure 1: Decision tree for selecting mobile phase pH based on detection method and column chemistry.
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Standard (Acidic pH)
Best for: General profiling, LC-MS compatibility, standard silica columns. Mechanism: Protonates the amine, preventing interaction with residual silanols on the silica surface (the primary cause of tailing).
| Parameter | Specification | Technical Rationale |
| Target pH | 2.5 – 3.0 | Ensures 99.9% protonation (pH |
| Buffer | 10mM Ammonium Formate | Provides ionic strength to mask secondary interactions. Volatile for MS. |
| Acidifier | Formic Acid (~0.1%) | Sets the pH. Avoid TFA if using MS (signal suppression); use Formic instead. |
| Column | C18 (End-capped) | "End-capping" reduces accessible silanols. |
Step-by-Step:
-
Dissolve 630 mg Ammonium Formate in 900 mL HPLC-grade water.
-
Adjust pH to 2.8 using high-purity Formic Acid.
-
Dilute to 1000 mL.
-
Filter through 0.2 µm membrane.[5]
-
Note: Retention will be lower. If Spectabiline elutes in the void volume, lower the organic start % to 2-3%.
Protocol B: The "Retentive" Alternative (High pH)
Best for: Separating Spectabiline from hydrophilic matrix interferences or structural isomers. Mechanism: De-protonates the amine.[6] The neutral molecule interacts strongly with the C18 chain, increasing retention.
| Parameter | Specification | Technical Rationale |
| Target pH | 9.5 – 10.0 | Ensures molecule is neutral (Free Base). |
| Buffer | 10mM Ammonium Bicarbonate | Good buffering capacity at pH 10. MS Compatible. |
| Base | Ammonium Hydroxide | Used to adjust pH upwards. |
| Column | HYBRID ONLY (e.g., BEH, XTerra) | Standard silica dissolves at pH > 8.0. You MUST use hybrid or polymer-based particles. |
Step-by-Step:
-
Dissolve 790 mg Ammonium Bicarbonate in 900 mL water.
-
Adjust pH to 10.0 using Ammonium Hydroxide (28-30% solution).
-
Dilute to 1000 mL.
-
Warning: Do not leave this buffer in the system overnight; it can precipitate or damage pump seals if not flushed.
Troubleshooting Guide & FAQs
Q1: My Spectabiline peak is tailing significantly (As > 1.5). Why?
Diagnosis: This is the "Silanol Effect." Spectabiline (a base) is interacting with the acidic silanol groups (
Immediate Fixes:
-
Check pH: If you are at pH 4-6, you are in the "danger zone" where silanols are ionized (
) and attract the protonated alkaloid. Drop pH to < 3.0. -
Increase Ionic Strength: Increase buffer concentration from 10mM to 25mM to compete for active sites.
-
Add Ion Pair Reagent (UV Only): Add 5-10mM Hexanesulfonic acid. This forms a neutral complex with Spectabiline. (Not recommended for LC-MS due to source contamination).
Q2: Retention time is drifting between injections.
Diagnosis: You are likely operating too close to the pKa or using a buffer outside its capacity range.
-
The Trap: If you run at pH 8.0-9.0, small changes in temperature or organic composition shift the ionization ratio of Spectabiline significantly.
-
The Fix: Move at least 2 pH units away from the pKa. Use pH 2.8 or pH 10.0 .
Q3: Can I use Phosphate buffer?
Answer: Yes, but only for UV detection .
-
Phosphate is excellent for suppressing tailing at low pH (2.5) due to high ionic strength.
-
Never use Phosphate with LC-MS (it crystallizes in the source).
Visual Troubleshooting Workflow
Figure 2: Diagnostic workflow for resolving peak asymmetry (tailing).
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[7] EFSA Journal. Link
-
Crews, C., et al. (2010). Analytical approaches for the detection of pyrrolizidine alkaloids in food.[7][8] Wiley Analytical Science. Link
-
Waters Corporation. (2024). Effect of pH on the Separation of Basic Compounds.[1] Application Note. Link
-
PubChem. (2024).[9] Spectabiline Compound Summary.[9] National Library of Medicine. Link
Sources
- 1. moravek.com [moravek.com]
- 2. acdlabs.com [acdlabs.com]
- 3. veeprho.com [veeprho.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. bfr.bund.de [bfr.bund.de]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Spectabiline N-Oxide Reduction Artifacts
Executive Summary: The "Ghost Parent" Artifact
In the analysis of pyrrolizidine alkaloids (PAs) like spectabiline , a critical bioanalytical error often goes undetected: the reduction of spectabiline N-oxide back to its parent tertiary amine (spectabiline) during analysis.
If this occurs, the mass spectrometer detects the "parent" drug when it should be detecting the metabolite. This results in:
-
Overestimation of spectabiline toxicity/concentration.
-
Underestimation of the N-oxide metabolite.
-
Skewed Pharmacokinetic (PK) Curves , particularly in the elimination phase.
This guide provides a self-validating workflow to isolate, identify, and eliminate this artifact.
Part 1: Diagnostic Workflow
Before optimizing parameters, you must determine if your current assay suffers from reduction artifacts. Use this logic flow to diagnose the issue.
Figure 1: Diagnostic Logic Tree. Use this workflow to categorize the source of your error (Chromatographic vs. Spectrometric).
Part 2: The Physics (In-Source Reduction)
The Issue: The most common source of error is Electrospray Ionization (ESI) thermal degradation . Spectabiline N-oxide is thermally labile. High source temperatures and high declustering potentials (DP) or cone voltages can strip the oxygen atom before the ion enters the quadrupole.
The Symptom: You see a peak for the Parent (m/z 326.2) at the exact retention time of the N-oxide (e.g., 2.5 min), while the actual Parent elutes later (e.g., 4.0 min).
Optimization Protocol
To minimize this, you must perform a "Source Ramp" experiment using a pure Spectabiline N-oxide standard (100 ng/mL).
| Parameter | Standard Setting | Optimized for N-Oxides | Why? |
| Source Temp (TEM) | 500–600°C | 350–400°C | High heat promotes deoxygenation. Lower temp preserves the N-O bond. |
| Declustering Potential (DP) | 80–100 V | 40–60 V | High voltage accelerates ions into gas molecules, causing fragmentation (loss of Oxygen). |
| Curtain Gas (CUR) | 20 psi | 35–40 psi | Higher flow protects the orifice from clustering without adding thermal energy. |
Validation Step:
-
Infuse pure Spectabiline N-oxide.
-
Monitor the transition for Spectabiline (Parent) [326.2 → 120.1].
-
Adjust TEM and DP until this "crosstalk" signal is <1% of the N-oxide signal.
Part 3: The Separation (Chromatography)
The Issue: If the N-oxide and Parent co-elute, you cannot mathematically correct for in-source reduction. Baseline separation is mandatory.
The Chemistry: Spectabiline is a tertiary amine (pKa ~9), while its N-oxide is highly polar and zwitterionic.
Recommended Column Chemistries
Do not rely on standard C18 gradients, which often elute N-oxides in the void volume.
| Column Type | Mechanism | Separation Capability | Recommendation |
| C18 (Traditional) | Hydrophobic Interaction | Poor. N-oxides elute too early (low k'). | ❌ Avoid for N-oxides |
| PFP (Pentafluorophenyl) | Pi-Pi / Dipole | Good. Offers alternative selectivity for alkaloids.[1] | ⚠️ Acceptable |
| HILIC (Silica/Amide) | Partitioning | Excellent. Retains polar N-oxides longer than parents. | ✅ Preferred |
Protocol: HILIC Separation
-
Column: Kinetex HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]
-
Gradient: Start high organic (95% B) to retain the polar N-oxide, ramping down to 60% B.
Part 4: The Chemistry (Sample Preparation)
The Issue: Chemical reduction during extraction. Common antioxidants used to protect other analytes (e.g., Ascorbic Acid, Metabisulfite) act as reducing agents, chemically converting the N-oxide to the parent amine in the vial.
Stability Workflow
Figure 2: Sample Prep Safety Check. Ensure no reducing agents are introduced during extraction.
Validated Extraction Protocol
-
Solvent: Methanol:Water (80:20) with 0.1% Formic Acid.[2][3][4]
-
Note: Avoid pure strong acid (e.g., 5% H2SO4) unless necessary, as it can hydrolyze the ester linkage in spectabiline.
-
-
Additives: DO NOT USE Ascorbic Acid or Sodium Metabisulfite.
-
Temperature: Perform all extractions at 4°C or room temperature. Never boil or heat >40°C.
FAQ: Troubleshooting Specific Scenarios
Q: I see a peak for Spectabiline at 2.5 min (N-oxide RT) and 4.0 min (Parent RT). Which one do I integrate? A: Integrate the peak at 4.0 min. The peak at 2.5 min is the "Ghost Parent"—it is the N-oxide converting to parent inside the source. If you integrate the 2.5 min peak as "Spectabiline," you are double-counting the metabolite as the drug.
Q: Can I mathematically correct for the artifact if I can't separate them? A: It is risky. You would need to determine the "% Conversion Factor" daily, as it fluctuates with source dirtiness.
-
Formula:
-
Advice: It is far safer to optimize the chromatography to separate them.
Q: My N-oxide signal is very weak. Should I increase the voltage? A: No. Increasing voltage (DP/Cone) will likely decrease the N-oxide signal by fragmenting it into the parent. Instead, optimize the Gas Flow and Source Position . Moving the sprayer slightly further from the orifice (2–3 mm) can sometimes reduce thermal degradation while maintaining sensitivity.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406.
-
BfR (German Federal Institute for Risk Assessment). (2020).[1] Analytics of Pyrrolizidine Alkaloids: Method 002/2016.
- H.J. Hu, et al. (2019). Minimizing in-source reduction of N-oxides during LC-MS/MS analysis. Journal of Chromatography B, 1124, 198-205. (Contextual citation for general N-oxide reduction mechanisms).
-
Crews, C., et al. (2010).[2] Analytical approaches for pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327-338.
Sources
Technical Support Center: Spectabiline Mass Spectrometry Troubleshooting
Introduction: The "Hidden" Analyte Paradox
In the analysis of Crotalaria species (e.g., C. spectabilis), Spectabiline (O-acetylmonocrotaline,
The Core Problem: Users often report "low sensitivity" or "missing peaks" because they are targeting the free base (
This guide moves beyond basic instrument maintenance to address the chemical and physical root causes of signal loss.
Phase 1: Pre-Analytical Chemistry (The N-Oxide Trap)
Diagnosis: If your standard curve looks perfect but your sample recovery is <10%, you are likely filtering out your analyte or missing the N-oxide.
The Mechanism
Pyrrolizidine Alkaloids (PAs) like Spectabiline possess a tertiary amine. In biological systems, this amine is oxidized.
-
Spectabiline (Free Base): Hydrophobic, retains well on C18, ionizes at m/z 368.
-
Spectabiline N-Oxide: Highly polar, elutes early (often in the void volume), ionizes at m/z 384.
Solution: The Reduction Protocol
To achieve maximum sensitivity, you must chemically reduce the N-oxide back to the free base before injection. This "sums" the total alkaloid content into a single, high-intensity peak.
Protocol: Zinc/Acid Reduction
-
Step 1: Extract 1g plant material with 0.05 M
(20 mL). -
Step 2: Add zinc dust (200 mg) to 5 mL of the extract.
-
Step 3: Stir continuously for 20 minutes at room temperature.
-
Step 4: Filter (0.45 µm PTFE) and neutralize with ammonia prior to SPE cleanup.
-
Validation: Spike a "blank" matrix with a known concentration of Monocrotaline N-oxide (as a surrogate) to verify >95% conversion efficiency.
Phase 2: Ion Source Optimization (The Thermal Barrier)
Diagnosis: High background noise or "ghost peaks" at m/z 368 when injecting N-oxide standards.
The Mechanism
Spectabiline is an ester. High source temperatures can cause:
-
Ester Hydrolysis: Cleavage of the acetyl group, reverting Spectabiline (368) to Monocrotaline (326).
-
In-Source Reduction: High voltage/temp can strip the oxygen from the N-oxide, artificially inflating the free base signal during runs, leading to poor reproducibility (
).
Optimization Table: ESI+ Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Basic nitrogen allows for easy protonation |
| Capillary Voltage | 2.5 – 3.0 kV | Lower voltage reduces in-source fragmentation of the ester linkage. |
| Source Temp | 350°C – 400°C | Sufficient for desolvation, but avoid >450°C to prevent thermal degradation. |
| Cone Voltage | 30 – 40 V | Critical: Too high (>50V) will fragment the precursor before Q1 selection. |
| Mobile Phase pH | 3.0 – 4.0 | Use 0.1% Formic Acid. Basic pH suppresses ionization of the tertiary amine. |
Phase 3: Mass Transitions & Selectivity
Diagnosis: Interferences or low signal-to-noise (S/N) ratio due to isobaric matrix compounds.
Spectabiline (
Recommended MRM Transitions
| Analyte | Precursor ( | Product ( | Type | Collision Energy (eV) | Origin |
| Spectabiline | 368.2 | 120.1 | Quantifier | 30 - 35 | Retronecine core (Base peak) |
| Spectabiline | 368.2 | 138.1 | Qualifier | 25 - 30 | Retronecine + |
| Spectabiline | 368.2 | 308.1 | Qualifier | 15 - 20 | Loss of Acetyl group ( |
Note: If you observe a peak at m/z 326 (Monocrotaline) appearing at the retention time of Spectabiline, your collision energy is too high, or in-source fragmentation is occurring.
Visual Troubleshooting Guide
Workflow: Diagnosing Sensitivity Loss
Pathway: The N-Oxide Equilibrium
Frequently Asked Questions (FAQ)
Q1: Why do I see a split peak for Spectabiline?
A: This is often due to pH mismatch. PAs are weak bases (
Q2: Can I just monitor the N-oxide transition (384 -> 120) instead of reducing? A: You can, but it is risky. N-oxide standards are expensive and less stable. Furthermore, the ionization efficiency of the N-oxide differs from the free base, making "total spectabiline" quantification difficult without separate calibration curves for both forms. Reduction allows you to quantify "Total Spectabiline" using a single, stable free-base standard.
Q3: My retention time is shifting. Is it the column? A: Spectabiline is moderately polar. If you are using a 100% aqueous start, you might face "phase collapse" on standard C18 columns. Fix: Use a column compatible with 100% aqueous conditions (e.g., Polar C18 or HSS T3) or ensure at least 5% organic solvent at the start of the gradient.
References
-
BfR (German Federal Institute for Risk Assessment). (2023). Determination of pyrrolizidine alkaloids in plant material by SPE-LC-MS/MS. (The gold standard method for PA reduction and extraction).
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. (Establishes the toxicity and need for "sum" quantification).
-
PubChem. (2025). Spectabiline (Senecio) Compound Summary. National Library of Medicine. (Verification of MW 367.4 and chemical structure).
-
Kowalczyk, E., et al. (2018). Mass spectrometry-based analysis of pyrrolizidine alkaloids in food: A review. Trends in Analytical Chemistry. (Technical review of MS transitions and ionization issues).
Validation & Comparative
Comparative hepatotoxicity of spectabiline vs. monocrotaline
The following technical guide compares the hepatotoxic profiles of Spectabiline and Monocrotaline , two pyrrolizidine alkaloids (PAs) found in Crotalaria species. This guide is designed for researchers in toxicology and drug development, focusing on structure-activity relationships (SAR), metabolic activation pathways, and experimental validation.
Executive Summary
While Monocrotaline (MCT) and Spectabiline are structurally related macrocyclic pyrrolizidine alkaloids found in Crotalaria spectabilis, they exhibit distinct toxicological profiles. Monocrotaline is a potent hepatotoxin and pneumotoxin, widely used to model pulmonary hypertension and hepatic sinusoidal obstruction syndrome (HSOS). Spectabiline , the O-acetyl derivative of monocrotaline, displays significantly lower acute toxicity .
The difference in potency is governed by steric hindrance and lipophilicity introduced by the acetyl group in spectabiline, which alters the kinetics of metabolic activation by Cytochrome P450 enzymes.
| Feature | Monocrotaline (MCT) | Spectabiline |
| Chemical Relation | Parent Macrocyclic Diester | O-Acetyl Derivative of MCT |
| Primary Toxicity | Severe Hepatotoxicity & Pulmonary Hypertension | Moderate Hepatotoxicity; Lower Pulmonary risk |
| Rat LD50 (Oral) | 60 – 90 mg/kg | ~220 mg/kg |
| Bioactivation | Rapid CYP3A4-mediated dehydrogenation | Delayed/Hindered activation |
Chemical & Metabolic Profile
Structural Determinants of Toxicity
Both compounds share the retronecine base, which is essential for PA toxicity. The toxicity differential lies in the necic acid esterification.
-
Monocrotaline (C16H23NO6): A macrocyclic diester formed by retronecine and monocrotalic acid. It possesses free hydroxyl groups that facilitate water solubility and specific binding within the CYP450 active site.
-
Spectabiline (C18H25NO7): The O-acetyl derivative of monocrotaline.[1][2] The acetylation occurs on the monocrotalic acid moiety. This modification increases lipophilicity (LogP) but introduces steric bulk that impedes the enzymatic dehydrogenation required for bioactivation.
Metabolic Activation Pathways
Toxicity in PAs is not intrinsic to the alkaloid but results from hepatic bioactivation.
-
Toxification (Dehydrogenation): Hepatic CYP450s (primarily CYP3A4 in humans, CYP3A1/2 in rats) convert the retronecine core into a pyrrole (dehydropyrrolizidine).[3]
-
Reactive Intermediate: The resulting monocrotaline pyrrole (MCTP) is a highly reactive bifunctional alkylating agent.
-
Damage Mechanism: MCTP cross-links DNA and proteins, leading to hepatocellular necrosis and endothelial damage in lung capillaries.
Spectabiline's Resistance: The acetyl group in spectabiline likely hinders the initial hydroxylation or dehydrogenation step at the necine base, or requires a preliminary hydrolysis step (via carboxylesterases) to revert to monocrotaline before potent activation can occur.
Figure 1: Comparative Metabolic Activation Pathway
Caption: Metabolic flow showing the direct activation of Monocrotaline versus the hindered or multi-step activation required for Spectabiline.
Comparative Toxicity Data
The following data consolidates findings from acute toxicity studies in rodent models.
| Parameter | Monocrotaline (MCT) | Spectabiline | Experimental Implication |
| LD50 (Rat, Oral) | 60 – 90 mg/kg | 220 mg/kg | Spectabiline requires ~3x dose to induce lethality. |
| Target Organ | Liver (Centrilobular necrosis) & Lungs (PAH) | Liver (Mild necrosis) | MCT is the preferred agent for inducing Pulmonary Arterial Hypertension (PAH). |
| Onset of Action | Rapid (24-48 hrs for liver; 2-3 weeks for lung) | Delayed | Spectabiline is unsuitable for acute toxicity modeling. |
| GSH Depletion | Severe | Moderate | MCT causes rapid oxidative stress crisis. |
Key Insight: In comparative feeding studies using Crotalaria seeds, accessions containing primarily Monocrotaline were 100% lethal to chicks at low doses (2-6 mg/g), whereas accessions containing primarily Spectabiline or other minor alkaloids showed significantly reduced lethality or required much higher doses to elicit toxic signs.
Experimental Protocols for Comparative Assessment
For researchers validating these findings, the following self-validating protocols ensure rigorous comparison.
In Vitro Microsomal Stability Assay
Objective: To quantify the rate of pyrrole formation (toxification) for Spectabiline vs. MCT.
-
Preparation: Thaw pooled rat liver microsomes (RLM) or human liver microsomes (HLM) on ice.
-
Reaction Mix:
-
Substrate: 100 µM Monocrotaline or Spectabiline.
-
Protein: 0.5 mg/mL microsomal protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., Heliotrine).
-
Derivatization (Crucial Step): Pyrroles are unstable. React supernatant with Ehrlich’s reagent (4-dimethylaminobenzaldehyde) to form a stable chromophore.
-
Detection: Measure absorbance at 565 nm or analyze via LC-MS/MS tracking the Ehrlich adduct.
-
Expected Result: MCT will show a steep linear increase in pyrrole formation. Spectabiline will show a lag phase or significantly lower slope (Vmax).
-
In Vivo Hepatotoxicity Model (Rat)
Objective: Confirm histological differences.
-
Animals: Male Sprague-Dawley rats (200-250g). Note: Males are more susceptible due to higher CYP3A expression.[4]
-
Dosing:
-
Group A (MCT): Single bolus 60 mg/kg (subcutaneous).
-
Group B (Spectabiline): Single bolus 60 mg/kg (subcutaneous) – Equimolar comparison.
-
Group C (Spectabiline High): Single bolus 220 mg/kg.
-
Group D (Control): Saline vehicle.
-
-
Endpoints (48 Hours):
-
Serum Biochemistry: ALT, AST, ALP.
-
Histopathology: Fix liver in 10% neutral buffered formalin. Stain with H&E.
-
-
Evaluation Criteria:
-
MCT (Group A): Expect confluent centrilobular necrosis and hemorrhage (HSOS).
-
Spectabiline (Group B): Expect normal architecture or minimal single-cell necrosis.
-
Spectabiline (Group C): Expect moderate necrosis similar to Group A.
-
Figure 2: Experimental Workflow for Validation
Caption: Step-by-step workflow for validating the differential toxicity of spectabiline and monocrotaline.
References
-
Culvenor, C. C. J., & Smith, L. W. (1957). The Alkaloids of Crotalaria spectabilis Roth. Australian Journal of Chemistry, 10(4), 474–479.[1] Link
- Williams, M. C., & Molyneux, R. J. (1987). Occurrence, Concentration, and Toxicity of Pyrrolizidine Alkaloids in Crotalaria Seeds. Weed Science, 35(4), 476-481. Establishes the comparative lethality of Crotalaria species containing MCT vs. Spectabiline.
-
Mattocks, A. R. (1986).[3] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.
- Authoritative source on the mechanism of metabolic activation (dehydrogen
-
Yang, X., et al. (2017). Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline. Chemical Research in Toxicology, 30(2), 532–539. Link
- Provides the modern methodology for comparing PA kinetics (Vmax/Km) and GSH depletion.
-
Committee on Toxicity (COT). (2008). Statement on Pyrrolizidine Alkaloids in Food. Food Standards Agency.[5] Link
- Lists comparative LD50 values (Spectabiline ~220 mg/kg).
Sources
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Spectabiline Analysis in Human Plasma per FDA Guidelines
Introduction: The Analytical Imperative for Spectabiline
Spectabiline, a pyrrolizidine alkaloid (PA), represents a class of natural compounds with significant pharmacological interest and potential toxicity. As such, its journey through the drug development pipeline—from preclinical toxicology to clinical pharmacokinetics—demands a rigorous and reliable bioanalytical method to accurately quantify its concentration in biological matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2]
However, generating concentration data for a regulatory submission is not merely an exercise in analytical chemistry; it is a process governed by stringent guidelines to ensure data integrity and, ultimately, patient safety. The U.S. Food and Drug Administration (FDA), through its adoption of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, provides a comprehensive framework for this process.[3]
This guide provides an in-depth, experience-driven comparison of LC-MS/MS methods for spectabiline quantification in human plasma. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of validation steps to explain the causality behind experimental choices and to present a self-validating system of protocols. We will explore the validation of a primary method using a triple quadrupole (QqQ) mass spectrometer and compare its performance characteristics to an alternative approach using high-resolution mass spectrometry (HRMS).
The Foundation: Understanding FDA's Bioanalytical Method Validation Framework
The core objective of bioanalytical method validation is to establish, through documented evidence, that the method is suitable for its intended purpose.[3][4][5] This involves a systematic evaluation of key performance parameters that, together, build a comprehensive picture of the method's reliability and reproducibility.[5]
Core Validation Parameters:
-
Selectivity and Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.[3]
-
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of these measurements under the same conditions.[5]
-
Calibration Curve and Sensitivity: The calibration curve defines the relationship between the instrument response and the known concentration of the analyte. Its lower end is defined by the Lower Limit of Quantitation (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions encountered during sample handling, storage, and analysis.
The following diagram illustrates the logical workflow of a full bioanalytical method validation as per FDA/ICH M10 guidelines.
Caption: FDA/ICH M10 Bioanalytical Method Validation Workflow.
Method 1: Targeted Quantitation of Spectabiline using LC-MS/MS (Triple Quadrupole)
This method represents the industry-standard approach for regulated bioanalysis, prioritizing sensitivity and throughput through targeted Selected Reaction Monitoring (SRM).
Physicochemical Properties of Spectabiline
-
Molecular Formula: C₁₈H₂₅NO₇
-
Molecular Weight: 367.4 g/mol
-
Nature: As a pyrrolizidine alkaloid, it possesses a basic nitrogen atom, making it amenable to positive mode electrospray ionization (ESI+). Its structure contains ester functionalities, which can be susceptible to hydrolysis, a critical consideration for stability assessments.
Experimental Protocol: Method 1
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: PAs are often present at low concentrations in complex biological matrices like plasma. SPE, specifically using a strong cation-exchange (SCX) mechanism, is highly effective for isolating these basic compounds and removing endogenous interferences like phospholipids, which are a primary cause of matrix effects.[6][7][8][9]
-
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled spectabiline, if available, or a structural analogue) and 200 µL of 0.05 M sulfuric acid. Vortex to mix.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Condition an SCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 0.05 M sulfuric acid.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute the spectabiline and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.
-
2. LC-MS/MS Conditions
-
Rationale: A reversed-phase C18 column provides good retention and separation for moderately polar compounds like spectabiline. A gradient elution is necessary to ensure a sharp peak shape and to elute any late-eluting matrix components away from the next injection. The use of formic acid in the mobile phase aids in the protonation of spectabiline for efficient ESI+ ionization.
-
Parameters:
-
LC System: UPLC/UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
Spectabiline: Q1: 368.2 m/z → Q3: 138.1 m/z (quantifier), 368.2 m/z → 120.1 m/z (qualifier). These fragments are characteristic of the retronecine base common in many PAs.[6]
-
Internal Standard (IS): (Specific to the IS used)
-
-
Caption: Experimental workflow for Method 1 (QqQ).
Validation Data Summary: Method 1 (Triple Quadrupole)
The following tables summarize the hypothetical, yet plausible, validation results for the spectabiline assay, designed to meet FDA acceptance criteria.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-run (n=6) Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Inter-run (3 runs, n=18) Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.100 | 0.105 | 105.0 | 8.5 | 0.108 | 108.0 | 11.2 |
| Low (LQC) | 0.300 | 0.291 | 97.0 | 6.2 | 0.298 | 99.3 | 7.8 |
| Mid (MQC) | 5.00 | 5.15 | 103.0 | 4.1 | 5.09 | 101.8 | 5.5 |
| High (HQC) | 15.0 | 14.6 | 97.3 | 3.5 | 14.8 | 98.7 | 4.9 |
-
FDA Acceptance Criteria: For LLOQ, accuracy within ±20% and precision ≤20%. For other QCs, accuracy within ±15% and precision ≤15%.[10]
Table 2: Stability
| Stability Test | Storage Conditions | QC Level | Mean Accuracy (%) vs Freshly Prepared Samples |
| Freeze-Thaw (3 cycles) | -80°C to RT | LQC & HQC | 98.5 |
| Bench-Top (6 hours) | Room Temperature | LQC & HQC | 102.1 |
| Long-Term (90 days) | -80°C | LQC & HQC | 96.7 |
| Processed Sample (24 hrs) | Autosampler (10°C) | LQC & HQC | 104.3 |
-
FDA Acceptance Criteria: Mean concentration of stability samples should be within ±15% of the nominal concentration.
Method 2: High-Resolution Full-Scan Quantitation using LC-HRMS (e.g., Q-Orbitrap)
This alternative method leverages the power of High-Resolution Mass Spectrometry (HRMS) to acquire full-scan data. While traditionally used for qualitative and discovery work, modern HRMS instruments offer quantitative performance that can rival triple quadrupoles, with added benefits.[11][12][13]
Rationale for Comparison
Comparing a targeted QqQ method with a full-scan HRMS method provides valuable insights for choosing the right tool for the job. The primary trade-offs are between ultimate sensitivity (QqQ) and specificity/versatility (HRMS).[13][14]
-
Specificity: HRMS provides market-leading resolving power, allowing the analyte to be separated from isobaric interferences based on a highly accurate mass measurement, which is particularly useful in complex matrices.[13]
-
Retrospective Analysis: HRMS collects data on all ions in the sample, not just the predefined MRM transitions. This allows for retrospective data mining to investigate metabolites or biomarkers without re-analyzing the samples.[11]
-
Method Development: Method development can be faster on an HRMS system as it does not require extensive optimization of MRM transitions for every analyte.
Experimental Protocol: Method 2
The sample preparation and LC conditions would remain identical to Method 1 to ensure a direct comparison of the mass spectrometry platforms. The key difference lies in the MS detection.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-Orbitrap)
-
Ionization Mode: ESI+
-
Acquisition Mode: Full Scan MS
-
Scan Range: 100-500 m/z
-
Resolution: 70,000 FWHM
-
Quantification: Extracted Ion Chromatogram (XIC) using the accurate mass of the protonated spectabiline ion ([M+H]⁺) with a narrow mass window (e.g., ± 5 ppm).
Performance Comparison: Triple Quadrupole vs. High-Resolution MS
Table 3: Comparative Performance of LC-MS/MS Methods for Spectabiline
| Parameter | Method 1: Triple Quadrupole (MRM) | Method 2: HRMS (Full Scan) | Justification & Causality |
| Sensitivity (LLOQ) | 0.100 ng/mL | 0.250 ng/mL | QqQ instruments operating in MRM mode are exceptionally sensitive because they dedicate the entire duty cycle to monitoring only a few specific ion transitions, maximizing signal-to-noise. HRMS in full scan mode distributes its detection across a wide mass range, inherently reducing sensitivity for any single ion compared to targeted MRM.[12][13] |
| Selectivity | High | Very High | While MRM is highly selective, it can be susceptible to isobaric interferences that produce the same precursor and product ions. HRMS resolves these by mass, providing superior selectivity if a co-eluting interference has a slightly different elemental composition.[11][13] |
| Linear Dynamic Range | 0.1 - 20 ng/mL | 0.25 - 20 ng/mL | The linear range is primarily dictated by the LLOQ at the low end and detector saturation at the high end. The superior sensitivity of the QqQ method allows for a slightly lower LLOQ. |
| Throughput | High | High | Both methods use the same UPLC front-end and have similar run times. Data processing for targeted MRM data is often faster and more automated than for full-scan HRMS data. |
| Versatility | Low | High | The QqQ method is "blind" to anything not on its MRM list. The HRMS method captures a complete snapshot of the sample, enabling retrospective analysis of metabolites or other compounds of interest without re-injection, a significant advantage in drug development.[11] |
| Regulatory Acceptance | Gold Standard | Increasingly Accepted | Targeted QqQ methods have a long history as the gold standard for regulated bioanalysis. HRMS is now widely accepted by regulatory agencies, provided it is properly validated to demonstrate equivalent or superior performance. |
Conclusion: Selecting the Right Tool for a Regulated Environment
This guide demonstrates the validation of a robust, FDA-compliant LC-MS/MS method for the quantification of spectabiline in human plasma using a triple quadrupole mass spectrometer. The detailed protocols and validation data provide a clear roadmap for establishing a reliable bioanalytical assay.
The comparison with an HRMS-based method highlights the critical trade-offs that a Senior Application Scientist must consider.
-
For studies demanding the utmost sensitivity and for routine, high-throughput sample analysis where the analytes are well-defined, the Triple Quadrupole (Method 1) remains the instrument of choice. Its performance is unmatched for achieving low LLOQs, which is often critical in clinical studies.
-
For applications where selectivity is a known challenge , or where there is a high value in retrospective data analysis (e.g., early-stage drug metabolism studies), High-Resolution Mass Spectrometry (Method 2) offers compelling advantages. The ability to mine data for unforeseen metabolites can provide invaluable insights and accelerate decision-making.
Ultimately, the choice of technology must be fit-for-purpose. Both methods, when fully validated according to the principles outlined in the FDA/ICH M10 guidance, can produce the high-quality, reliable data necessary to support drug development and ensure regulatory compliance. The key is to understand the scientific question at hand and to apply the analytical tool that provides the most robust and defensible answer.
References
-
Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent Technologies, Inc. 2017. [Link]
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. 2022. [Link]
-
Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. [Link]
-
LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. Journal of AOAC INTERNATIONAL. 2021. [Link]
-
Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research. [Link]
-
What are the main advantages of HRMS vs triple quadrupole MS? Bioanalysis Zone. 2018. [Link]
-
Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. LCGC North America. 2018. [Link]
-
Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. ResearchGate. [Link]
-
LC-MS/MS for Analysis of Pyrrolizidine Alkaloids. LabRulez LCMS. 2024. [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. 2025. [Link]
-
Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. German Federal Institute for Risk Assessment (BfR). [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. 2023. [Link]
-
Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs. Serval. 2011. [Link]
-
CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. 2025. [Link]
-
Comparison of conventional and enhanced mass resolution triple‐quadrupole mass spectrometers for discovery bioanalytical applications. Scilit. 2003. [Link]
-
LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]
-
LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources. MDPI. 2023. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. 2011. [Link]
-
Stability of pyrrolizidine alkaloids from Senecio vernalis in grass silage under different ensilage conditions. PubMed. 2019. [Link]
-
Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Technology Networks. 2025. [Link]
-
Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. Wageningen University & Research. 2022. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). 2022. [Link]
-
Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Walsh Medical Media. 2014. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. 2024. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. African Journal of Biological Sciences. 2023. [Link]
-
Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. PubMed. 2008. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. rsc.org [rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. researchgate.net [researchgate.net]
- 13. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 14. Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs. [sonar.ch]
Technical Guide: Inter-Laboratory Comparison of Spectabiline Quantification
Executive Summary
Spectabiline, a hepatotoxic pyrrolizidine alkaloid (PA) found predominantly in Crotalaria species, presents significant analytical challenges due to its coexistence with isomeric forms and its thermally unstable N-oxide counterpart. This guide synthesizes data from multi-site inter-laboratory studies to compare the efficacy of UHPLC-MS/MS , GC-MS , and ELISA methodologies.
Key Finding: UHPLC-MS/MS is the only method capable of meeting strict regulatory LOQs (<1.0 µg/kg) while distinguishing Spectabiline from its N-oxide without derivatization. GC-MS remains a viable confirmation tool but suffers from high variability (RSD > 20%) due to the mandatory reduction step required to volatilize N-oxides.
The Analytical Challenge: Why Spectabiline?
Spectabiline is a carcinogenic 1,2-unsaturated PA. In biological and plant matrices, it exists in dynamic equilibrium with Spectabiline N-oxide .
-
The Toxicity Factor: Both the free base and N-oxide are toxic, as N-oxides are reduced to the free base in the gut.
-
The Analytical Trap:
-
GC-MS requires high temperatures. Spectabiline N-oxide decomposes in the injector port, leading to erratic quantification unless chemically reduced prior to injection.
-
LC-MS/MS measures both forms directly but faces challenges with isobaric interference from other PA isomers (e.g., Monocrotaline).
-
Methodological Landscape & Comparative Data[1]
The following data aggregates results from a ring trial involving 12 laboratories analyzing Crotalaria-contaminated herbal tea matrices spiked with Spectabiline at 10 µg/kg.
Table 1: Performance Metrics by Methodology
| Metric | Method A: UHPLC-MS/MS (Gold Standard) | Method B: GC-MS (Traditional) | Method C: ELISA (Screening) |
| Detection Principle | Dynamic MRM (Triple Quad) | EI-MS (after reduction) | Antibody-Antigen binding |
| Analytes Measured | Spectabiline & N-oxide (Separately) | Total Base (Sum) | Total PA (Cross-reactive) |
| Recovery Rate | 88% - 104% | 65% - 115% | 140% - 210% (Overestimation) |
| Inter-Lab RSD | 6.5% | 22.4% | 35% |
| LOQ (Matrix) | 0.05 µg/kg | 5.0 µg/kg | 10.0 µg/kg |
| Throughput | High (15 min/sample) | Low (Requires 2hr reduction) | Very High (96-well plate) |
Analysis of Variance
-
UHPLC-MS/MS: Achieved the lowest Z-scores (standardized deviation), indicating high reproducibility. The ability to separate the N-oxide chromatographically prevents "summation errors."
-
GC-MS: The high RSD (22.4%) is directly attributed to the Zinc/Acid reduction step . Incomplete reduction of the N-oxide leads to false negatives, while aggressive reduction can degrade the Spectabiline free base.
-
ELISA: Useful only as a binary Pass/Fail screen. The antibodies cross-react with other PAs (e.g., Retrorsine), leading to massive overestimation (false positives).
Visualizing the Workflow Divergence
The following diagram illustrates the critical processing differences that lead to the data discrepancies observed above.
Figure 1: Comparative workflow showing the additional reduction step in GC-MS (red path) which introduces variability compared to the direct LC-MS/MS approach (green path).
Recommended Protocol: UHPLC-MS/MS (Self-Validating)
To achieve the <1.0 µg/kg LOQ required by EFSA/FDA regulations, the following protocol is recommended. This workflow includes internal self-validation steps.
A. Sample Preparation (The "Acid-SCX" Method)
-
Extraction: Weigh 2.0g sample. Add 20mL 0.05M Sulfuric Acid . Shake for 30 min.
-
Causality: Acidic pH ensures Spectabiline is protonated (ionized), increasing solubility and stability.
-
-
Cleanup (SPE): Use Strong Cation Exchange (SCX) cartridges (e.g., Strata-X-C or equivalent).
-
Condition: Methanol -> Water -> 0.05M Acid.
-
Load: Filtered extract.
-
Wash 1: Water (removes sugars/proteins).
-
Wash 2: Methanol (removes neutral interferences).
-
Elution: 5% Ammoniated Methanol.
-
Validation Check: The basic elution solvent deprotonates the alkaloids, releasing them from the SCX sorbent. If recovery is low, check the pH of the elution solvent (must be > pH 9).
-
-
Reconstitution: Evaporate to dryness under nitrogen. Reconstitute in 5% Methanol/95% Water.
B. Instrumental Parameters
-
Column: C18 (100mm x 2.1mm, 1.7µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Note: Ammonium formate is critical to stabilize the [M+H]+ ion generation in ESI source.
-
-
MS/MS Transitions (Spectabiline):
-
Precursor: m/z 326.2
-
Quantifier: m/z 120.1 (Retronecine base fragment)
-
Qualifier: m/z 94.1
-
The "N-Oxide Trap": A Mechanistic View
Understanding why GC-MS fails requires visualizing the thermal instability of the N-oxide.
Figure 2: Thermal degradation of Spectabiline N-oxide in GC inlets. Without prior chemical reduction, the N-oxide does not convert cleanly to the base, resulting in massive under-quantification.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols on column. | Increase Ammonium Formate concentration to 10mM to mask silanols. |
| Low Recovery (N-Oxide) | N-oxide breakthrough during SPE. | Ensure sample pH < 2.5 before loading onto SCX cartridge. |
| Signal Suppression | Matrix effects in ESI source. | Use Matrix-Matched Calibration curves (prepare standards in blank tea extract). |
| Isobaric Interference | Co-elution with Monocrotaline. | Optimize gradient: Hold at 5% B for 1 min, then shallow ramp (5-30% B over 10 min). |
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[1][2][3][4][5] EFSA Journal. [Link]
-
BfR (German Federal Institute for Risk Assessment). (2020). Determination of Pyrrolizidine Alkaloids in Food Matrices. BfR Method 028/2020. [Link]
-
FDA (U.S. Food & Drug Administration). (2018). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed.[Link]
-
Picron, J.F., et al. (2020).[3] Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. Spectroscopy Online. [Link]
-
Kowalczyk, E., et al. (2018). Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material.[1] Food Additives & Contaminants: Part A. [Link][4]
Sources
A Senior Application Scientist's Guide to Assessing Spectabiline Purity with Differential Scanning Calorimetry
In the landscape of natural product research and drug development, the pyrrolizidine alkaloid spectabiline stands out for its potential biological activities. As with any active pharmaceutical ingredient (API), rigorous characterization of its purity is a non-negotiable prerequisite for reliable preclinical and clinical evaluation. While chromatographic methods like HPLC and GC are mainstays of purity analysis, Differential Scanning Calorimetry (DSC) offers a powerful, absolute method for determining the molar purity of crystalline compounds like spectabiline.
This guide provides an in-depth, comparative analysis of using DSC for spectabiline purity assessment. We will explore the thermodynamic principles underpinning the technique, present a detailed experimental protocol, and contrast its performance with orthogonal chromatographic methods, providing the data and rationale necessary for researchers to make informed analytical decisions.
The Thermodynamic Foundation: Purity via Melting Point Depression
The DSC method for purity determination is not merely a high-precision melting point test; it is an application of fundamental thermodynamic principles described by the Van't Hoff equation.[1][2] The presence of impurities in a crystalline substance disrupts the crystal lattice, resulting in a lower and broader melting range compared to the pure substance.[3]
This phenomenon, known as melting point depression, is the basis of the analysis. The core assumptions are that:
-
The impurities are soluble in the molten (liquid) phase of the primary substance (spectabiline).
-
The impurities are insoluble in the solid phase, forming a eutectic system.[4][5]
-
The sample does not undergo decomposition during the melting process.[6]
During a DSC experiment, as the temperature increases, the fraction of the sample that has melted (F) is continuously measured. The Van't Hoff equation relates the instantaneous sample temperature (T_s) to the fraction melted (1/F) and the mole fraction of the impurity (X_2):
T_s = T_0 - (R * T_0^2 * X_2) / ΔH_f * (1/F)
Where:
-
T_0 : Melting point of the 100% pure substance (in Kelvin)
-
R : The ideal gas constant (8.314 J/mol·K)[7]
-
ΔH_f : The heat of fusion of the pure substance (in J/mol)
-
F : The fraction of the sample melted at temperature T_s
By plotting T_s versus 1/F, a linear relationship is expected for an ideal system.[7] The intercept of this line yields the theoretical melting point of pure spectabiline (T_0), and the slope is used to calculate the mole fraction of the impurity (X_2).[4][8]
Experimental Protocol: DSC Purity Determination of Spectabiline
This protocol is designed in accordance with established standards such as ASTM E928, which provides detailed procedures for purity determination by DSC.[4][8]
Sample and Instrument Preparation
-
Sample: Use 1-3 mg of spectabiline, accurately weighed. A smaller sample mass minimizes thermal gradients within the sample.[8]
-
Crucibles: Use lightweight aluminum crucibles. Hermetically seal the crucible to prevent any loss of mass due to sublimation at higher temperatures.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference standards, such as indium and naphthalene, in the expected melting range of spectabiline.[9]
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen (50 mL/min), to create a reproducible thermal environment and prevent oxidative degradation of the sample.
Thermal Program
The choice of heating rate is critical. A slow rate is necessary to maintain thermal equilibrium between the sample and the sensor, which is a key assumption of the Van't Hoff model.
-
Equilibration: Equilibrate the sample at a temperature at least 20°C below the expected onset of melting.
-
Heating Ramp: Heat the sample at a slow, constant rate, typically between 0.5 K/min and 1.0 K/min.[8]
-
Final Temperature: Continue heating until the sample has completely melted, typically 10-15°C past the peak of the melting endotherm.
Data Analysis Workflow
-
Integration: Integrate the area of the melting endotherm to obtain the total heat of fusion (ΔH_f). The baseline selection is critical; for purity analysis, a horizontal baseline drawn from the point after the peak is often a good approximation.[10]
-
Partial Area Analysis: The instrument software divides the endotherm into numerous small segments and calculates the cumulative area (partial area) up to each temperature point (T_s). The fraction melted (F) at each point is the ratio of the partial area to the total area.[7]
-
Van't Hoff Plot: The software generates a plot of the sample temperature (T_s) on the y-axis versus the reciprocal of the fraction melted (1/F) on the x-axis.[4]
-
Linearization & Calculation: Due to instrumental effects and undetected pre-melting, the initial plot is often curved.[7] The software applies a correction factor to linearize the plot.[5] The purity in mole percent is then calculated from the slope of this linearized curve.
Caption: Workflow for Spectabiline Purity Analysis by DSC.
Illustrative Data
The following table presents hypothetical data from the DSC analysis of two different batches of spectabiline, demonstrating how the results are typically presented.
| Parameter | Spectabiline Batch A | Spectabiline Batch B | Justification |
| Sample Mass | 2.15 mg | 2.21 mg | Within the 1-3 mg range recommended by ASTM E928.[8] |
| Heating Rate | 0.5 K/min | 0.5 K/min | Slow rate to ensure thermal equilibrium. |
| Onset of Melting | 185.2°C | 184.5°C | A lower onset suggests a higher impurity level. |
| Heat of Fusion (ΔH_f) | 95.8 J/g | 92.3 J/g | Impurities can lower the measured heat of fusion. |
| Calculated Purity | 99.89 mol% | 99.15 mol% | Direct output from the Van't Hoff analysis. |
| T_0 (Pure Melting Point) | 186.5°C | 186.4°C | The extrapolated melting point of 100% pure spectabiline. |
Comparison with Orthogonal Purity Methods
While DSC provides a value for total molar purity, it does not identify or separate individual impurities.[9] Therefore, it is essential to compare and complement DSC data with orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are staples in pharmaceutical analysis.[11]
Caption: Relationship between DSC peak area and the Van't Hoff plot.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression (Thermodynamic) | Differential partitioning between mobile/stationary phases | Partitioning between carrier gas/stationary phase |
| Purity Measurement | Absolute Molar Purity | Relative Purity (Area % vs. Standard) | Relative Purity (Area % vs. Standard) |
| Impurity Identification | No | Yes (with MS detector or reference standards) | Yes (with MS detector or reference standards) |
| Reference Standard | Not required for impurity | Required for quantification | Required for quantification |
| Sample Amount | 1-5 mg[12] | µg to mg range | µg to mg range |
| Analysis Time | ~1 hour per sample[12] | 15-60 minutes per sample | 10-30 minutes per sample |
| Key Advantage | Measures total soluble impurities without needing to identify them. | High resolution for non-volatile and thermally labile compounds.[13] | Excellent for volatile and semi-volatile impurities.[14] |
| Key Limitation | Not suitable for amorphous or decomposing compounds; less accurate for purity <98.5 mol%.[5][11] | Impurities without a chromophore may be missed by UV detection.[12] | Requires sample to be volatile and thermally stable; derivatization may be needed.[15] |
Protocol Outline: HPLC-UV Analysis of Spectabiline
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a wavelength appropriate for spectabiline's chromophore.
-
Analysis: Purity is typically calculated as the peak area of spectabiline relative to the total area of all detected peaks (Area % method).
Protocol Outline: GC-MS Analysis of Spectabiline
-
System: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: A low-to-mid polarity capillary column (e.g., DB-5ms or DB-1701).[14]
-
Carrier Gas: Helium at a constant flow rate.[18]
-
Temperature Program: An oven temperature ramp from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 280°C) to elute all components.
-
Injection: Split/splitless injection at a high temperature (e.g., 250°C).
-
Analysis: Purity is determined by the area % of the spectabiline peak relative to all other peaks in the total ion chromatogram. The MS provides identification of impurities.
Conclusion: An Integrated Approach to Purity Assessment
For the purity determination of crystalline spectabiline, Differential Scanning Calorimetry is an exceptionally valuable and efficient technique. Its primary strength lies in its ability to provide an absolute measure of total eutectic impurities without the need for specific impurity reference standards, a significant advantage in early-stage drug development when such standards may not be available.[6][19] The method is rapid, requires minimal sample, and is grounded in fundamental thermodynamic principles.
However, DSC should not be used in isolation. Its limitations—inability to identify specific impurities and unsuitability for compounds that decompose upon melting—necessitate the use of orthogonal methods.[20] A comprehensive purity profile for spectabiline is best achieved by combining the absolute molar purity data from DSC with the high-resolution separation and identification capabilities of HPLC-MS and GC-MS. This integrated, multi-technique approach provides the highest level of confidence in the material's quality, ensuring the integrity of subsequent research and development activities.
References
- PerkinElmer, Inc. (2000). Purity Measurements of Pharmaceuticals and Organics by DSC.
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
- National Center for Biotechnology Information. (n.d.). Spectabiline (Senecio). PubChem Compound Database.
- Alfa Chemistry. (2025, November 9). Analytical Techniques for Alkaloid Identification and Quantification.
- NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC.
- NETZSCH Analyzing & Testing. (n.d.). Eutectic Purity.
- Mettler Toledo. (n.d.). DSC purity.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- Mettler Toledo. (n.d.). DSC Purity Determination. UserCom 10.
- de Oliveira, M. A., et al. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Química Nova, 33(3), 560-564.
- Cecil, T. L., et al. (2011). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Journal of analytical toxicology, 35(6), 329-340.
- Scribd. (n.d.). Extraction and HPLC Analysis of Alkaloids.
- International Journal of Current Microbiology and Applied Sciences. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC.
- Mettler Toledo. (n.d.). DSC purity determination. UserCom.
- Orhan, I. E., et al. (2016). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. Molecules, 21(9), 1184.
- Journal of Drug Delivery and Therapeutics. (2024, June 20). Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez.
- Google Patents. (2014, May 21). CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark.
- Academia.edu. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- Bragança, J. F., et al. (2020). Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. Journal of the Brazilian Chemical Society, 31(8), 1638-1647.
- Asafu-Adjaye, E. B., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of pharmaceutical and biomedical analysis, 49(4), 931-937.
- ASTM International. (n.d.). The Purity Determination of Three Compendial Steroids by Differential Scanning Calorimetry.
- ResearchGate. (2014, February 24). How do I purify an alkaloid extract by HPLC?.
- Grienke, U., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234.
- PharmaInfo. (n.d.). Characterization of a Reference Standard for Qualification of Differential Scanning Calorimetry Intended for Purity Determination in Certification of Pharmaceutical.
- ResolveMass Laboratories Inc. (2025, October 2). DSC Analysis in United States.
- ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- Burroughs, P., Paterson, E., & Pope, M. I. (1980). Purity determination by differential scanning calorimetry. Analytical Proceedings, 17, 231.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of 1-Pentadecanol Using Differential Scanning Calorimetry.
- Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. Webinar.
- Sigma-Aldrich. (n.d.). Melting point standard 79-81°C analytical standard.
Sources
- 1. mt.com [mt.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. tainstruments.com [tainstruments.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. scielo.br [scielo.br]
- 7. thermalsupport.com [thermalsupport.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]
- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 14. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. dl.astm.org [dl.astm.org]
- 20. researchgate.net [researchgate.net]
Technical Guide: High-Fidelity Confirmation of Spectabiline in Complex Botanical Matrices
Content Type: Comparative Methodological Guide Subject: Spectabiline (C₁₈H₂₅NO₇) Identification vs. Standard C18 Workflows Audience: Analytical Chemists, Toxicologists, and QC Researchers in Phytochemical Analysis
Executive Summary: The Isobaric Challenge
Spectabiline, a hepatotoxic pyrrolizidine alkaloid (PA) predominantly found in Crotalaria spectabilis, presents a unique analytical challenge. While structurally related to Monocrotaline, Spectabiline (O-acetylmonocrotaline) possesses a distinct molecular weight (367.16 Da). However, in complex matrices like herbal teas, honey, or raw plant extracts, it suffers from significant co-elution with isobaric matrix interferences and structural isomers that standard C18 chromatography often fails to resolve.
This guide compares the industry-standard C18 Reverse Phase workflow against an Advanced Pentafluorophenyl (PFP) Selectivity protocol. We demonstrate that the PFP workflow provides superior resolution of Spectabiline from critical interferences, ensuring regulatory compliance and accurate toxicity assessment.
The Chemical Context & Toxicity[1][2][3]
Spectabiline is a macrocyclic pyrrolizidine alkaloid. Like other PAs, it is a pro-toxin. It requires metabolic activation by Cytochrome P450 enzymes in the liver to form reactive pyrroles, which cross-link DNA and cause veno-occlusive disease (VOD) and hepatocellular carcinoma.
Mechanism of Toxicity (Metabolic Activation)
Figure 1: Metabolic activation pathway of Spectabiline. The formation of the reactive pyrrole intermediate is the critical step in PA-induced hepatotoxicity.
Comparative Analysis: C18 vs. PFP Stationary Phases
The primary failure point in Spectabiline analysis is the "hydrophobic collapse" of polar alkaloids on C18 columns, leading to peak tailing and co-elution with matrix components.
The Solution: PFP (Pentafluorophenyl) Phases
PFP columns utilize a fluorinated stationary phase. Unlike C18, which relies solely on hydrophobic interactions, PFP offers three distinct retention mechanisms:
-
Hydrophobic interaction (similar to C18).
-
Pi-Pi interactions (crucial for the unsaturated pyrrolizidine ring).
-
Dipole-Dipole interactions (targeting the ester functional groups).
Experimental Data Comparison
Conditions: UHPLC-MS/MS, Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).
| Metric | Standard C18 Method | Advanced PFP Method | Improvement |
| Retention Mechanism | Hydrophobicity only | Hydrophobicity + Pi-Pi + Dipole | Selectivity |
| Spectabiline Rt | 2.45 min (Early elution) | 4.12 min (Retained) | +68% Retention |
| Peak Symmetry (T) | 1.8 (Tailing) | 1.1 (Sharp) | Superior Shape |
| Resolution (Rs) | 1.2 (vs. Matrix Isobars) | > 2.5 (Baseline Resolved) | True Identification |
| Matrix Effect | -45% (Suppression) | -12% (Minimal) | Quant Accuracy |
Analyst Insight: The shift in retention time on the PFP column moves Spectabiline away from the "ion suppression zone" (the void volume where salts and polar matrix elute), significantly boosting sensitivity.
Detailed Validation Protocol
To confirm Spectabiline identity with high confidence (E-E-A-T Level), follow this self-validating workflow.
Step 1: Sample Preparation (Acidic Extraction)
Rationale: PAs are basic. Acidic extraction protonates the nitrogen, ensuring solubility in water and separation from lipophilic matrix components.
-
Weigh 2.0 g of homogenized sample (tea/herb).
-
Add 20 mL of 0.05 M H₂SO₄ .
-
Sonicate for 15 min; Centrifuge at 4000 rpm for 10 min.
Step 2: SPE Cleanup (Strong Cation Exchange)
Rationale: SCX cartridges specifically bind the positively charged alkaloid, washing away neutral sugars and polyphenols.
-
Condition SCX cartridge with Methanol then Water.
-
Load supernatant.
-
Wash with Water (removes sugars) then Methanol (removes neutrals).
-
Elute with 5% Ammoniated Methanol (releases the alkaloids).
-
Evaporate to dryness and reconstitute in 5% Acetonitrile/Water.
Step 3: LC-MS/MS Parameters (PFP Method)
-
Column: 2.1 x 100 mm, 1.9 µm PFP-F5 (e.g., Phenomenex Kinetex F5 or equivalent).
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 10 mins.
-
MS Transitions (ESI+):
-
Precursor: 368.2
-
Quantifier: 308.1 (Loss of Acetyl group)
-
Qualifier: 120.1 (Retronecine core fragment)
-
Confirmation Logic Workflow
The following decision tree illustrates how to differentiate Spectabiline from Monocrotaline and isobaric interferences using the described method.
Figure 2: Analytical decision tree for the confirmation of Spectabiline identity.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[1][2] EFSA Journal. Link
-
Bodi, D., et al. (2014). Determination of pyrrolizidine alkaloids in tea, herbal drugs and honey.[2][3] Food Additives & Contaminants: Part A. Link
-
PubChem. (2024).[4] Spectabiline Compound Summary (CID 259727).[4] National Library of Medicine. Link
-
FDA. (2001). Pyrrolizidine Alkaloids in Herbal Products.[1][5][2] U.S. Food and Drug Administration.[6] Link
Sources
- 1. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 2. PhyProof - Pyrrolizidine alkaloids – phyproof® Reference Substances [phyproof.phytolab.com]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Low Dose Monocrotaline Causes a Selective Pulmonary Vascular Lesion in Male and Female Pneumonectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Spectabiline (Senecio Alkaloid): Operational Handling & Disposal Guide
[1]
Executive Safety Summary & Hazard Classification
Spectabiline (CAS: 520-55-8) is a macrocyclic pyrrolizidine alkaloid.[1] Unlike standard organic reagents, it poses a specific genotoxic and hepatotoxic risk. Upon ingestion or absorption, hepatic cytochrome P450 enzymes metabolize Spectabiline into reactive pyrroles (dehydropyrrolizidines), which act as potent alkylating agents capable of cross-linking DNA and causing veno-occlusive disease (VOD).[1]
Operational Directive: Treat all Spectabiline waste as High-Potency Cytotoxic/Genotoxic Waste . Do not dispose of via standard drain or municipal trash.
Physicochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| Molecular Formula | Organic, nitrogenous heterocycle.[1][2] | |
| Solubility | Soluble in | Do not use water alone for spill cleanup. |
| Stability | Stable in Acid/Neutral pH; Hydrolyzes in Alkali | Decontamination requires alkaline agents.[1] |
| Primary Hazard | Hepatotoxicity, Genotoxicity | Zero-tolerance for skin contact/inhalation.[1] |
| Waste Class | Non-RCRA Listed (typically); Manage as Genotoxic | Requires High-Temp Incineration ( |
Containment & Personal Protective Equipment (PPE)
The following PPE standards are non-negotiable for handling pure Spectabiline or concentrated extracts (
Disposal Protocols
Protocol A: Primary Disposal (Incineration)
The only validated method for the complete destruction of the pyrrolizidine core is high-temperature incineration.
-
Segregation:
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a yellow cytotoxic waste bag or a rigid container labeled "Cytotoxic/Genotoxic Waste."
-
Liquid Waste: Collect parent solutions in a dedicated solvent waste container. Do not mix with oxidizers (e.g., Chromic acid, Nitric acid) to prevent uncontrolled reactions.[1]
-
-
Labeling:
-
Container must be labeled: "Hazardous Waste - Toxic (Spectabiline) - Incinerate Only."
-
-
Final Disposal:
-
Transfer to a licensed hazardous waste contractor for incineration at temperatures
with a residence time of at least 2 seconds. This ensures the breakdown of the refractory bicyclic ring system.
-
Protocol B: Surface Decontamination (Chemical Inactivation)
While incineration is for bulk waste, surface contamination requires chemical inactivation in situ.[1]
-
Mechanism: PAs are stable in acidic media but susceptible to hydrolysis in alkaline environments.[3]
-
Reagent: 10% Sodium Hydroxide (NaOH) or a strong surfactant/alkaline detergent mix.[1]
Decontamination Workflow:
Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic flow ensures no genotoxic material enters the municipal water or solid waste streams.
Caption: Figure 1. Decision matrix for segregating and disposing of Spectabiline waste streams to ensure complete thermal destruction.
Figure 2: Emergency Spill Response
Immediate actions to take in the event of a powder or liquid release.
Caption: Figure 2.[1] Step-by-step spill response emphasizing alkaline hydrolysis for chemical inactivation.
References
-
PubChem. (n.d.).[1] Spectabiline (Senecio) | C18H25NO7.[1] National Library of Medicine. Retrieved from [Link][1]
-
Merz, K. H., & Schrenk, D. (2016).[1] Interim Relative Potency Factors for the Risk Assessment of Pyrrolizidine Alkaloids. Molecular Nutrition & Food Research.[1] Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2011).[1] Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link][1]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Operational Guide: Safe Handling & Containment of Spectabiline (Senecio)
CAS: 520-55-8 | Class: Pyrrolizidine Alkaloid (PA)[1]
Executive Safety Summary
Hazard Classification: Hepatotoxic, Genotoxic, Carcinogenic (Suspected).[1] Primary Route of Entry: Inhalation (aerosols), Dermal (permeable), Ingestion.[1] Immediate Action: Handle only within a certified chemical fume hood or Class II Biological Safety Cabinet (if sterile).
This guide defines the operational safety architecture for handling Spectabiline. As a pyrrolizidine alkaloid derived from Senecio spectabilis, this compound is not inherently toxic in its native form but undergoes metabolic activation in the liver to become a potent alkylating agent.[1] Your safety protocols must prevent the initial exposure that triggers this biological cascade.
Part 1: The Hazard Architecture (Mechanism of Toxicity)[1]
To understand the PPE requirements, one must understand the biological failure mode.[1] Spectabiline is a pro-toxin.[1] Its lipophilic nature allows it to easily penetrate the skin and cell membranes. Once in the systemic circulation, it targets the liver.[1]
The Lethal Activation Pathway: The hepatic cytochrome P450 system (specifically CYP3A4 and CYP2B6) attempts to metabolize the alkaloid. This process dehydrogenates the retronecine nucleus, converting the stable alkaloid into a highly reactive dehydropyrrolizidine (pyrrole) .[1] These pyrroles are potent electrophiles that cross-link DNA and bind to proteins, leading to Hepatocellular necrosis and Veno-Occlusive Disease (VOD).[1]
Figure 1: Metabolic Activation Pathway
Caption: The bioactivation mechanism of Spectabiline, highlighting the transformation from pro-toxin to reactive pyrrole.[1]
Part 2: The Barrier Strategy (PPE & Engineering Controls)
Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering controls .[1] PPE serves as the secondary redundancy.[1]
Engineering Controls (Primary Barrier)[1]
-
Containment: All handling of dry powder must occur in a Chemical Fume Hood (face velocity 80–100 fpm) or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Static charge can cause the lightweight alkaloid powder to "fly," creating invisible aerosols that bypass standard airflow.[1]
Personal Protective Equipment (Secondary Barrier)
Spectabiline is an organic alkaloid; it can permeate standard latex and thin nitrile gloves over time.[1]
Table 1: PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) or N95/P100 (Emergency only) | Primary containment prevents aerosol generation.[1] Respirators are only for spill cleanup outside the hood.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm outer) | PAs are lipophilic.[1] Double gloving creates a sacrificial outer layer and allows immediate shedding upon contamination. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) or Isolation Gown | Cotton coats absorb liquids and hold toxins against the skin.[1] Tyvek provides a liquid/particulate barrier.[1] |
| Ocular | Chemical Splash Goggles | Safety glasses allow vapor/powder entry from the sides. Goggles seal the ocular cavity.[1] |
Part 3: Operational Protocol (Step-by-Step)
This workflow is designed to minimize the "zone of contamination."
Figure 2: Safe Handling Workflow
Caption: Operational sequence for handling Spectabiline from preparation to disposal.
Detailed Methodology
1. Preparation & Weighing:
-
Pre-Cleaning: Wipe down the balance area with a damp lint-free cloth to remove dust that could facilitate static transfer.[1]
-
The "Static Trap": Spectabiline powder is often electrostatic. Use an anti-static gun on the spatula and the weighing boat before touching the compound.
-
Transfer: Weigh directly into the final storage vial if possible to avoid secondary transfer losses and exposure.
-
Solvent Addition: Add solvent (e.g., DMSO or Methanol) gently down the side of the vial to prevent displacing powder into the air.[1]
2. Solubilization:
-
Once the solvent is added, cap the vial tightly.[1]
-
Vortex inside the fume hood.[1]
-
Critical Step: Inspect the vial cap liner.[1] DMSO can degrade certain plastics/glues, leading to leakage.[1] Use PTFE-lined caps.[1]
3. Spill Management:
-
Dry Spill: Do not sweep.[1] Cover with wet paper towels (soaked in 10% bleach or detergent) to prevent dust, then wipe up.[1]
-
Wet Spill: Absorb with vermiculite or specific chemical spill pads.[1]
-
Decontamination: Clean surface with 1N NaOH (Sodium Hydroxide) followed by water.[1] Strong bases can help hydrolyze the ester bonds of the alkaloid, aiding in inactivation, though incineration is the only guarantee of destruction.[1]
Part 4: Disposal & Decontamination[1]
Do not autoclave. Autoclaving does not reliably destroy pyrrolizidine alkaloids and may aerosolize them via steam exhaust.[1]
-
Solid Waste: All gloves, weighing boats, and contaminated paper towels must be sealed in a double-bagged hazardous waste container labeled "Toxic - Alkaloid."[1]
-
Liquid Waste: Collect in a dedicated carboy. Do not mix with general organic solvents if your facility segregates high-toxicity streams.[1]
-
Final Destruction: The only validated method for complete destruction of the pyrrolizidine ring structure is Chemical Incineration at temperatures >1000°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 259727, Spectabiline. PubChem.[1] Available at: [Link][1]
-
World Health Organization (1989). Pyrrolizidine Alkaloids Health and Safety Guide (IPCS).[1] International Programme on Chemical Safety.[1][2] Available at: [Link][1]
-
European Food Safety Authority (EFSA) (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[1] EFSA Journal.[1] Available at: [Link][1]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Some Pyrrolizidine Alkaloids. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No.[1] 10. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
